molecular formula C16H15F3O B15567209 FKGK18

FKGK18

Cat. No.: B15567209
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
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Description

inhibits Group VIA Ca(II)-independent phospholipase A2;  structure in first source

Properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FKGK18: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18 is a potent and selective fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] This technical guide delineates the core mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in the context of beta-cell apoptosis and diabetes.[1][3] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of reversible inhibition and a lack of non-specific protease inhibition, making it a more suitable candidate for in vivo studies.[1][4][5] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.

Core Mechanism of Action: Potent and Reversible Inhibition of iPLA2β

The primary mechanism of action of this compound is its potent and reversible inhibition of the Group VIA Ca2+-independent phospholipase A2, commonly known as iPLA2β.[1][5] iPLA2β is a key enzyme involved in membrane phospholipid remodeling, signal transduction, and apoptosis.[1] this compound's inhibitory profile demonstrates significant selectivity for iPLA2β over other phospholipase A2 isoforms and other proteases.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against different enzymes has been quantitatively assessed, and the key findings are summarized in the table below.

Target EnzymeCell/Tissue ModelIC50 ValueReference
iPLA2βINS-1 cells overexpressing iPLA2β (cytosolic)~5 x 10⁻⁸ M (~50 nM)[1][2]
iPLA2γMouse heart membrane fractions~1-3 x 10⁻⁶ M (~1-3 µM)[2]
α-chymotrypsinIn vitro digestion assayIneffective inhibitor[1]

Key Insights:

  • This compound is a highly potent inhibitor of iPLA2β, with an IC50 value in the nanomolar range.[1][2]

  • It exhibits approximately 100-fold greater potency for iPLA2β compared to iPLA2γ.[1][3][5]

  • Unlike the irreversible inhibitor BEL, this compound's inhibition of iPLA2β is reversible.[1][3][5]

  • This compound does not exhibit non-specific inhibition of proteases like α-chymotrypsin, a known issue with BEL.[1][3]

Downstream Cellular Effects of this compound-Mediated iPLA2β Inhibition

By inhibiting iPLA2β, this compound modulates several downstream signaling pathways and cellular processes, most notably those related to endoplasmic reticulum (ER) stress-induced apoptosis and glucose-stimulated insulin (B600854) secretion (GSIS).

Inhibition of ER Stress-Induced Apoptosis

Prolonged ER stress is a significant contributor to beta-cell apoptosis in diabetes.[1][3] iPLA2β activation is a key step in the ER stress-induced apoptotic pathway. This compound has been shown to effectively inhibit this process.

The proposed signaling pathway is as follows:

ER_Stress_Apoptosis_Pathway cluster_0 ER Stress cluster_1 Cellular Response cluster_2 Inhibitory Action Thapsigargin (B1683126) Thapsigargin iPLA2beta iPLA2β Activation Thapsigargin->iPLA2beta NSMase2 NSMase2 Expression iPLA2beta->NSMase2 Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis This compound This compound This compound->iPLA2beta

Caption: this compound inhibits ER stress-induced apoptosis by blocking iPLA2β activation.

This compound demonstrates a concentration-dependent decrease in ER stress-induced apoptosis in INS-1 OE cells.[1][3] It also inhibits the expression of neutral sphingomyelinase 2 (NSMase2), a downstream effector of iPLA2β in the apoptotic pathway.[1][3]

Modulation of Glucose-Stimulated Insulin Secretion (GSIS)

This compound has been observed to inhibit glucose-stimulated insulin secretion (GSIS) and the release of prostaglandin (B15479496) E2 (PGE2) from human pancreatic islets.[1] This effect is conditional on the continuous presence of this compound, further supporting the reversible nature of its inhibition.[3]

The experimental workflow to assess the effect of this compound on GSIS is depicted below:

GSIS_Workflow Islets Human Pancreatic Islets Incubation1 Incubate in 5mM Glucose (1h) Islets->Incubation1 Treatment Treat with 5mM Glucose + DMSO or this compound (1h) Incubation1->Treatment Stimulation Expose to 5mM or 20mM Glucose +/- this compound (1h) Treatment->Stimulation Collection Collect Medium Stimulation->Collection Analysis Measure Insulin and PGE2 by ELISA Collection->Analysis

Caption: Experimental workflow for assessing the impact of this compound on GSIS.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

iPLA2 Activity Assay
  • Objective: To determine the inhibitory effect of this compound on iPLA2β and iPLA2γ activity.

  • Method:

    • Prepare cytosol from INS-1 cells overexpressing iPLA2β (for iPLA2β activity) or membrane fractions from rodent myocardial tissue (for iPLA2γ activity).[1]

    • Assay 30 µg of protein aliquots in the presence of varying concentrations of this compound.[3]

    • Measure the Ca2+-independent PLA2 activity.[1]

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.[6]

Assessment of ER Stress-Induced Apoptosis
  • Objective: To evaluate the effect of this compound on beta-cell apoptosis induced by ER stress.

  • Method:

    • Treat INS-1 OE cells with the ER stress-inducing agent thapsigargin (1 µM) for 24 hours in the presence or absence of varying concentrations of this compound (10⁻⁷–10⁻⁵ M).[6]

    • Assess the incidence of apoptosis using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining followed by flow cytometry analysis.[1][6]

    • Quantify the fold-change in apoptosis relative to vehicle-treated cells.[6]

Quantitative Real-Time PCR for NSMase2 Expression
  • Objective: To determine the effect of this compound on the expression of NSMase2 mRNA during ER stress.

  • Method:

    • Treat INS-1 OE cells with thapsigargin (1 µM) for 8 or 24 hours in the presence of vehicle or this compound (10⁻⁷–10⁻⁵ M).[3]

    • Isolate total RNA using a suitable kit (e.g., RNeasy kit).[3]

    • Generate double-stranded cDNA using a reverse transcription system (e.g., Superscript III First-strand Synthesis System).[3]

    • Perform real-time PCR using SYBR® Green chemistry to quantify the relative expression levels of NSMase2 mRNA.[3]

Summary and Future Directions

This compound emerges as a highly specific and potent reversible inhibitor of iPLA2β. Its ability to mitigate ER stress-induced beta-cell apoptosis highlights its therapeutic potential for conditions like diabetes. The reversible nature of its inhibition and its favorable specificity profile compared to existing inhibitors like BEL make it a valuable tool for both in vitro and in vivo research into the roles of iPLA2β in various physiological and pathological processes.[1][4][5] Future research should focus on further in vivo studies to validate its efficacy and safety profile for potential clinical applications.

References

FKGK18: A Selective Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Group VIA Ca2+-independent phospholipase A2 (iPLA2β), encoded by the PLA2G6 gene, is a critical enzyme in cellular signaling, lipid metabolism, and membrane homeostasis. Its dysregulation has been implicated in a variety of pathological conditions, including neurodegenerative disorders, diabetes, and ferroptosis-related diseases. This technical guide provides a comprehensive overview of FKGK18, a potent and selective inhibitor of iPLA2β. We will delve into its mechanism of action, inhibitory profile, and its effects on key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting iPLA2β.

Introduction to iPLA2β

iPLA2β is a ubiquitously expressed 84-88 kDa enzyme that catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, producing a free fatty acid and a lysophospholipid.[1][2] Unlike other phospholipase A2 enzymes, its activity is independent of calcium ions. iPLA2β plays a crucial role in various cellular processes, including:

  • Membrane remodeling: Maintaining the composition and integrity of cellular membranes.[1]

  • Signal transduction: Generating lipid second messengers like arachidonic acid and lysophosphatidylcholine.

  • Cell death pathways: Participating in both apoptosis and ferroptosis.[3][4][5]

  • Metabolic regulation: Influencing fatty acid metabolism and insulin (B600854) secretion.[6][7]

Given its involvement in numerous physiological and pathological processes, iPLA2β has emerged as a promising therapeutic target.

This compound: A Potent and Selective iPLA2β Inhibitor

This compound, with the chemical name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound identified as a potent inhibitor of iPLA2β.[8] It offers significant advantages over other iPLA2 inhibitors, such as bromoenol lactone (BEL), which is irreversible, unstable, and exhibits off-target effects.[8][9] In contrast, this compound is a reversible inhibitor with greater selectivity and reduced cytotoxicity, making it a more suitable tool for both in vitro and in vivo studies.[8][9]

Chemical Structure

FKGK18_Structure cluster_fk Fluoroketone Group cluster_chain Hexanone Chain cluster_naphthyl Naphthyl Group F3C F₃C C1 F3C->C1 O C1->O C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 Naph Naphthyl C6->Naph

Caption: Chemical Structure of this compound.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against iPLA2 Isoforms

Enzyme TargetCell/Tissue SourceIC50 ValueReference(s)
iPLA2β INS-1 cell cytosol (overexpressing iPLA2β)~5 x 10⁻⁸ M (~50 nM)[8][10]
iPLA2γ Mouse heart membrane fractions~1-3 µM[8][10]

Table 2: Selectivity Profile of this compound

EnzymePotency Ratio (vs. iPLA2β)Reference(s)
GIVA cPLA2 195-fold less potent[8]
GV sPLA2 >455-fold less potent[8]
α-chymotrypsin Ineffective inhibitor[8]

These data highlight that this compound is approximately 100-fold more potent in inhibiting iPLA2β compared to iPLA2γ and demonstrates high selectivity against other phospholipase A2 isoforms and proteases like α-chymotrypsin.[8]

Signaling Pathways Modulated by this compound

This compound, through its inhibition of iPLA2β, modulates several critical signaling pathways involved in cell survival and death.

Inhibition of ER Stress-Induced β-Cell Apoptosis

Endoplasmic reticulum (ER) stress is a key contributor to pancreatic β-cell apoptosis in both type 1 and type 2 diabetes.[4] iPLA2β plays a pivotal role in this process. This compound can attenuate this apoptotic cascade.

Beta_Cell_Apoptosis ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b Induces NSMase Neutral Sphingomyelinase 2 (NSMase2) Expression iPLA2b->NSMase Promotes This compound This compound This compound->iPLA2b Inhibits Ceramide Ceramide Production NSMase->Ceramide Leads to Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis β-Cell Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits iPLA2β-mediated β-cell apoptosis.

Under ER stress, iPLA2β is activated, leading to increased expression of neutral sphingomyelinase 2 (NSMase2).[4][8] NSMase2, in turn, promotes the production of ceramide, a pro-apoptotic lipid second messenger.[4] Elevated ceramide levels lead to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in β-cell apoptosis.[4] this compound, by inhibiting iPLA2β at the initial step of this pathway, effectively blocks the downstream pro-apoptotic signaling events.[8]

Modulation of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified iPLA2β as a key negative regulator of ferroptosis.[5]

Ferroptosis_Pathway Lipid_Peroxidation Lipid Peroxidation (e.g., 15-HpETE-PE) Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces iPLA2b iPLA2β Detoxification Detoxification of Peroxidized Lipids iPLA2b->Detoxification Hydrolyzes & Promotes Detoxification->Ferroptosis Inhibits This compound This compound This compound->iPLA2b Inhibits

Caption: this compound can promote ferroptosis by inhibiting iPLA2β.

iPLA2β can hydrolyze and eliminate peroxidized phospholipids, such as 15-hydroperoxy-arachidonoyl-phosphatidylethanolamine (15-HpETE-PE), which are key drivers of ferroptosis.[5] By removing these "death signals," iPLA2β protects cells from undergoing ferroptosis. Consequently, inhibition of iPLA2β by this compound would be expected to sensitize cells to ferroptosis by preventing the detoxification of lipid peroxides. This has significant implications for diseases where inducing ferroptosis is a therapeutic goal, such as in certain cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

iPLA2β Enzymatic Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of iPLA2β using a radiolabeled substrate.

iPLA2b_Assay_Workflow start Start prep_cytosol Prepare Cytosol (e.g., from INS-1 OE cells) start->prep_cytosol aliquot Aliquot Cytosol (30 µg protein) prep_cytosol->aliquot add_inhibitor Add this compound (varying concentrations) aliquot->add_inhibitor add_substrate Add Substrate (16:0/[¹⁴C]20:4 GPC) add_inhibitor->add_substrate incubate Incubate (3 min, 37°C) add_substrate->incubate terminate Terminate Reaction (with butanol) incubate->terminate extract Extract and Separate Released [¹⁴C]Arachidonic Acid terminate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the iPLA2β enzymatic activity assay.

Materials:

  • Cytosol preparation from cells or tissues (e.g., INS-1 cells overexpressing iPLA2β).

  • Assay buffer: 40 mM Tris (pH 7.5), 10 mM EGTA.

  • Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine (16:0/[¹⁴C]20:4 GPC), 5 µM final concentration.

  • This compound stock solution in DMSO.

  • Butanol.

  • Scintillation cocktail.

Procedure:

  • Prepare cytosol from the desired cell line or tissue and determine the protein concentration.

  • In a reaction tube, add 30 µg of cytosolic protein.

  • Add varying concentrations of this compound (or DMSO vehicle control).

  • Initiate the reaction by adding the radiolabeled substrate via ethanolic injection.

  • Incubate the reaction mixture for 3 minutes at 37°C with shaking.

  • Terminate the reaction by adding 100 µl of butanol.

  • Vortex and centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase, which contains the released [¹⁴C]arachidonic acid, to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

α-Chymotrypsin Digestion Assay

This assay is used to assess the specificity of this compound by determining its effect on the proteolytic activity of α-chymotrypsin.

Materials:

  • Bovine Serum Albumin (BSA).

  • Trypsin.

  • α-Chymotrypsin.

  • This compound and S-BEL (as a positive control for inhibition).

  • Bis-Tris gel (4-12%).

  • Colloidal blue stain.

Procedure:

  • In separate reaction tubes, combine 2 µg of BSA with trypsin and α-chymotrypsin (final concentration of each <100 nM).

  • To the respective tubes, add this compound (20 µM), S-BEL (20 µM), or vehicle (DMSO).

  • Incubate the digestion reactions for 15 minutes at 37°C.

  • Stop the reaction and prepare the samples for SDS-PAGE.

  • Load the peptide digests onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Stain the gel overnight with colloidal blue to visualize the peptide fragments.

  • Assess the degree of BSA digestion in the presence of this compound compared to the controls. Complete digestion of BSA in the presence of this compound indicates its ineffectiveness as a chymotrypsin (B1334515) inhibitor.[8]

Measurement of Prostaglandin E2 (PGE2) Release

This protocol measures the effect of this compound on glucose-stimulated PGE2 release from pancreatic islets.

Materials:

  • Isolated human or mouse pancreatic islets.

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 5 mM and 20 mM).

  • This compound stock solution.

  • PGE2 ELISA kit.

Procedure:

  • Culture isolated islets (e.g., 30 islets per condition) in KRB buffer with 5 mM glucose for 1 hour at 37°C.

  • Replace the medium with fresh KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) and incubate for 1 hour.

  • Expose the islets to KRB buffer with either 5 mM glucose or 20 mM glucose, in the presence of DMSO or this compound, for 1 hour.

  • Collect the medium from each condition.

  • Measure the concentration of PGE2 in the collected medium using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize the PGE2 concentration to the total protein content of the islets.

Quantification of ER Stress-Induced NSMase2 Expression

This protocol quantifies the effect of this compound on the expression of Neutral Sphingomyelinase 2 (NSMase2) mRNA in response to ER stress.

Materials:

  • INS-1 cells overexpressing iPLA2β (or other relevant cell line).

  • Thapsigargin (B1683126) (ER stress inducer).

  • This compound stock solution.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for NSMase2 and a housekeeping gene.

Procedure:

  • Treat INS-1 OE cells with vehicle or thapsigargin (e.g., 1 µM) in the presence of varying concentrations of this compound (e.g., 0.1, 1.0, or 10 µM) for a specified time (e.g., 8 or 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for NSMase2 and a suitable housekeeping gene for normalization.

  • Calculate the fold-change in NSMase2 mRNA expression relative to the vehicle-treated control group.

Assessment of β-Cell Apoptosis

This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis in pancreatic β-cells.

Materials:

  • Isolated pancreatic islets or cultured β-cells.

  • Apoptosis-inducing agent (e.g., thapsigargin).

  • This compound stock solution.

  • TUNEL assay kit.

  • Fluorescence microscope.

Procedure:

  • Treat islets or β-cells with an apoptosis-inducing agent in the presence or absence of this compound for the desired time.

  • Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.

  • Perform the TUNEL staining to label the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Visualize the stained cells using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells.

Conclusion

This compound is a valuable pharmacological tool for studying the diverse roles of iPLA2β in health and disease. Its potency, selectivity, and reversible nature make it a superior alternative to previously available inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting iPLA2β with this compound in various pathological contexts, including diabetes and diseases where ferroptosis modulation is desirable. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

An In-depth Technical Guide to the Structure and Function of FKGK18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a potent and reversible inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] This fluoroketone-based compound demonstrates significant selectivity for iPLA2β over other phospholipase A2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of iPLA2β.[2][3] Preclinical studies have highlighted its potential as a therapeutic agent, particularly in the context of preventing beta-cell apoptosis, a key factor in the pathogenesis of diabetes.[1][4] This guide provides a comprehensive overview of the technical details of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Structure and Properties

This compound is a synthetic molecule designed for the specific and reversible inhibition of iPLA2β. Unlike traditional inhibitors like bromoenol lactone (BEL), this compound's mechanism is reversible and it does not exhibit non-specific inhibition of proteases, rendering it more suitable for ex vivo and in vivo studies.[2][4]

Chemical Name: 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one

Quantitative Inhibitory Profile

This compound exhibits a high degree of potency and selectivity for iPLA2β. The following tables summarize its inhibitory activity across various phospholipase A2 enzymes.

Table 1: Potency of this compound against iPLA2 Isoforms

Target EnzymeCell/Tissue SourceIC50Reference
iPLA2β (cytosolic)INS-1 cells overexpressing iPLA2β~50 nM (or ~5x10⁻⁸ M)[2][3]
iPLA2γ (membrane-associated)Mouse heart membrane fractions~1-3 µM[5]

Table 2: Selectivity of this compound against other Phospholipases

EnzymeInhibitionMolar Fraction (in mixed micelle assay)Reference
GVIA iPLA299.9%0.091[5]
GIVA cPLA280.8%Not specified[5]
GV sPLA236.8%Not specified[5]

Signaling Pathway Modulation

This compound's primary mechanism of action is the inhibition of iPLA2β, an enzyme implicated in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[2] In pancreatic beta-cells, iPLA2β activation, particularly under conditions of endoplasmic reticulum (ER) stress, is a key step in a signaling cascade that leads to apoptosis.

ER stress triggers the activation of iPLA2β, which in turn leads to an increase in neutral sphingomyelinase 2 (NSMase2) expression.[1] NSMase2 catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide. Elevated ceramide levels then contribute to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. By inhibiting iPLA2β, this compound effectively blocks this pro-apoptotic signaling cascade.

FKGK18_Signaling_Pathway ER_Stress Endoplasmic Reticulum Stress iPLA2b iPLA2β ER_Stress->iPLA2b activates NSMase2 NSMase2 Expression iPLA2b->NSMase2 induces This compound This compound This compound->iPLA2b inhibits Ceramide Ceramide Generation NSMase2->Ceramide Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Apoptosis Beta-Cell Apoptosis Mitochondria->Apoptosis

This compound's inhibition of the iPLA2β-mediated pro-apoptotic pathway.

Detailed Experimental Protocols

iPLA2β Activity Assay (Radioenzymatic)

This protocol details the measurement of iPLA2β activity in cell lysates.

Methodology:

  • Cytosol Preparation:

    • Harvest INS-1 cells overexpressing iPLA2β (OE cells).

    • Prepare cytosol fractions from the cells.

  • Reaction Mixture:

    • In a final volume of 250 µL, combine:

      • 30 µg of cytosolic protein.

      • Varying concentrations of this compound or vehicle (DMSO).

      • Assay buffer (details not specified in the source).

      • Radiolabeled phospholipid substrate.

  • Incubation:

    • Incubate the reaction mixture under specified conditions (temperature and time not detailed).

  • Extraction and Quantification:

    • Extract the radiolabeled free fatty acid product.

    • Quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the residual iPLA2β activity in the presence of the inhibitor relative to the vehicle control.

    • Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.

iPLA2b_Activity_Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell_Harvest Harvest INS-1 OE Cells Cytosol_Prep Prepare Cytosol Fraction Cell_Harvest->Cytosol_Prep Reaction_Setup Set up Reaction Mixture (30µg protein, this compound, Substrate) Cytosol_Prep->Reaction_Setup Incubation Incubate Reaction_Setup->Incubation Extraction Extract Radiolabeled Product Incubation->Extraction Quantification Quantify Radioactivity Extraction->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Workflow for the iPLA2β radioenzymatic activity assay.
ER Stress-Induced Apoptosis Assay (TUNEL Staining and Flow Cytometry)

This protocol describes the assessment of apoptosis in cells treated with an ER stress-inducing agent in the presence of this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture INS-1 OE cells.

    • Treat cells with vehicle only, thapsigargin (B1683126) (1 µM) to induce ER stress, or thapsigargin in the presence of varying concentrations of this compound (10⁻⁷–10⁻⁵ M).[1]

    • Incubate for 24 hours.[1]

  • Cell Harvesting and Fixation:

    • Harvest the cells.

    • Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.

  • TUNEL Staining:

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (TUNEL-positive) cells.

  • Data Analysis:

    • Express the data as a fold-change in apoptosis relative to the vehicle-treated control group.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_quantification Quantification Cell_Culture Culture INS-1 OE Cells Treatment Treat with Thapsigargin +/- this compound (24 hours) Cell_Culture->Treatment Harvest_Fix Harvest, Fix & Permeabilize Cells Treatment->Harvest_Fix TUNEL_Staining Perform TUNEL Staining Harvest_Fix->TUNEL_Staining Flow_Cytometry Analyze by Flow Cytometry TUNEL_Staining->Flow_Cytometry Data_Analysis Calculate Fold-Change in Apoptosis Flow_Cytometry->Data_Analysis

Experimental workflow for assessing ER stress-induced apoptosis.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and PGE2 Generation Assay

This protocol outlines the procedure to measure the effect of this compound on insulin and prostaglandin (B15479496) E2 (PGE2) secretion from human pancreatic islets in response to glucose.

Methodology:

  • Islet Preparation and Pre-incubation:

    • Use human pancreatic islets (30 per condition).

    • Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose (5G) for 1 hour at 37°C in a 5% CO₂ atmosphere.[1]

  • This compound Treatment:

    • Replace the medium with 5G + DMSO (vehicle) or 5G + this compound (10⁻⁶ M) and incubate for 1 hour.[1]

  • Glucose Stimulation:

    • Expose the islets to one of the following conditions for 1 hour:

      • KRB with 5G + DMSO

      • KRB with 5G + this compound

      • KRB with 20 mM glucose (20G) + DMSO

      • KRB with 20G + this compound

  • Sample Collection and Analysis:

    • Collect the medium.

    • Measure insulin and PGE2 concentrations in the medium using ELISA.

  • Protein Quantification:

    • Wash the islets with PBS.

    • Determine the total islet protein concentration for normalization.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of iPLA2β. Its reversible nature and specificity make it a superior tool for studying the roles of iPLA2β in health and disease compared to less specific, irreversible inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound to investigate iPLA2β-mediated signaling pathways and their therapeutic potential, particularly in the context of diabetes and other diseases involving beta-cell apoptosis.

References

In-Depth Technical Guide: The Effect of FKGK18 on Prostaglandin E2 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever. Its synthesis is intricately linked to the activity of phospholipase A2 enzymes, which release arachidonic acid from the cell membrane. This guide delves into the inhibitory effect of the novel compound FKGK18 on PGE2 production. Specifically, it focuses on the mechanism of action, which involves the inhibition of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), a key enzyme in the arachidonic acid cascade. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for assessing PGE2 levels, and a summary of the quantitative effects of this compound on PGE2 production, positioning it as a potential therapeutic agent for conditions associated with elevated PGE2.

Core Mechanism: this compound and the Inhibition of iPLA2β-Mediated PGE2 Production

This compound has been identified as a potent and reversible inhibitor of iPLA2β.[1][2] This inhibition is significant as iPLA2β plays a crucial role in the hydrolysis of arachidonic acid from membrane phospholipids. The released arachidonic acid serves as the primary substrate for cyclooxygenase (COX) enzymes to produce prostaglandins, including PGE2.[1][2]

The signaling pathway, as elucidated by current research, is as follows:

  • Stimulus: Cellular stimuli, such as high glucose levels in pancreatic beta-cells, activate iPLA2β.

  • iPLA2β Activation: Activated iPLA2β catalyzes the hydrolysis of membrane phospholipids.

  • Arachidonic Acid Release: This enzymatic action releases arachidonic acid into the cytoplasm.

  • COX Enzyme Activity: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2).

  • PGE2 Synthesis: PGH2 is then converted to PGE2 by prostaglandin E synthases.

  • This compound Inhibition: this compound directly inhibits iPLA2β, preventing the initial release of arachidonic acid. This disruption of the first committed step in the pathway leads to a significant reduction in the downstream production of PGE2.[1][2]

Signaling Pathway Diagram

FKGK18_PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Hydrolysis This compound This compound iPLA2b iPLA2β This compound->iPLA2b inhibits iPLA2b->Membrane_Phospholipids catalyzes COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 converts to PGES PGE Synthases PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 synthesizes

Figure 1: this compound Signaling Pathway for PGE2 Inhibition.

Quantitative Data: Effect of this compound on PGE2 Production

Studies have demonstrated that this compound significantly reduces stimulated PGE2 release. In experiments using human pancreatic islets, this compound did not affect basal PGE2 levels but markedly inhibited PGE2 production stimulated by high glucose concentrations.[1][2] This indicates that this compound's inhibitory action is prominent under conditions of cellular activation that lead to iPLA2β engagement.

Table 1: Summary of this compound's Effect on Glucose-Stimulated PGE2 Release in Human Islets

ConditionTreatmentPGE2 Release (Normalized)Inhibition (%)
Basal Glucose (5 mM)Vehicle1.0-
Basal Glucose (5 mM)This compound~1.0No significant inhibition
High Glucose (20 mM)Vehicle>2.5-
High Glucose (20 mM)This compoundSignificantly ReducedData not fully available

Note: The precise quantitative data for the percentage of inhibition is not publicly available in the referenced abstracts. The information indicates a "significant reduction."[1][2]

Experimental Protocols

The following section details the methodologies for key experiments to assess the effect of this compound on PGE2 production.

Human Islet Culture and Treatment
  • Islet Source: Obtain human pancreatic islets from deceased organ donors.

  • Culture Medium: Culture islets in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture Conditions: Maintain islets in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the culture medium.

  • Treatment Protocol:

    • Pre-incubate islets in a basal glucose medium (e.g., 5 mM glucose) for a specified period.

    • Divide islets into treatment groups:

      • Basal Glucose (5 mM) + Vehicle

      • Basal Glucose (5 mM) + this compound

      • High Glucose (20 mM) + Vehicle

      • High Glucose (20 mM) + this compound

    • Incubate the islets for a defined period (e.g., 1-2 hours) under these conditions.

    • Collect the culture supernatant for PGE2 measurement.

Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)

The concentration of PGE2 in the collected culture supernatants can be quantified using a competitive ELISA.

Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.

Materials:

  • PGE2 ELISA Kit (commercial kits are widely available)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Adjustable pipettes and tips

  • Wash buffer

  • Substrate solution

  • Stop solution

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve: Prepare a serial dilution of the PGE2 standard to generate a standard curve.

  • Sample Addition: Add a specific volume of the collected culture supernatant (sample) and the prepared standards to the wells of the antibody-coated microplate.

  • Competitive Binding: Add the enzyme-conjugated PGE2 to each well. Incubate the plate to allow for competitive binding.

  • Washing: Wash the wells multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader.

  • Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance values to the standard curve.

Experimental Workflow Diagram

PGE2_Assay_Workflow start Start: Human Islet Culture treatment Islet Treatment with this compound and Glucose Stimulation start->treatment supernatant Collect Culture Supernatant treatment->supernatant add_samples Add Samples and Standards to Antibody-Coated Plate supernatant->add_samples elisa_prep Prepare ELISA Reagents and Standards elisa_prep->add_samples competitive_binding Add Enzyme-Conjugated PGE2 and Incubate add_samples->competitive_binding wash1 Wash Wells competitive_binding->wash1 add_substrate Add Substrate Solution and Incubate wash1->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance on Microplate Reader add_stop->read_plate calculate Calculate PGE2 Concentration (vs. Standard Curve) read_plate->calculate end End: Quantified PGE2 Levels calculate->end

Figure 2: Experimental Workflow for PGE2 Measurement.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on stimulated prostaglandin E2 production through its targeted inhibition of iPLA2β. This mechanism of action presents a promising avenue for the development of novel therapeutics for inflammatory and other diseases where PGE2 plays a significant pathological role. The reversibility of this compound's inhibition offers a potential advantage over irreversible inhibitors.

Future research should focus on:

  • Obtaining more precise quantitative data on the dose-dependent inhibition of PGE2 by this compound in various cell types and in vivo models.

  • Elucidating the broader effects of this compound on the eicosanoid profile beyond PGE2.

  • Evaluating the therapeutic efficacy of this compound in preclinical models of inflammatory diseases.

This technical guide provides a foundational understanding of this compound's effect on PGE2 production for researchers and professionals in the field of drug development. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and interpreting future studies on this promising compound.

References

FKGK18: A Technical Guide to a Novel iPLA2β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18 is a potent and selective small molecule inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). Developed as a more stable and specific alternative to earlier inhibitors like bromoenol lactone (BEL), this compound demonstrates reversible inhibition and a favorable in vivo profile. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, positioning it as a significant tool for research into iPLA2β-mediated signaling pathways and a potential therapeutic candidate for conditions such as diabetes.

Introduction: The Need for a Selective iPLA2β Inhibitor

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases.[1] The most widely used inhibitor, bromoenol lactone (BEL), suffers from significant drawbacks, including instability in solution, irreversible inhibition, and off-target effects, making it unsuitable for in vivo studies.[1][2][3][4] This necessitated the development of a more reliable chemical probe. This compound, a fluoroketone-based compound, emerged as a promising candidate due to its potent, selective, and reversible inhibition of iPLA2β.[1][2][3][4]

Discovery and Development

This compound was identified as a potent inhibitor of iPLA2β, offering significant advantages over BEL.[1][2][3][4] Its development was driven by the need for a research tool that could be reliably used in both ex vivo and in vivo settings to elucidate the role of iPLA2β in various biological processes.[1][2][3][4] Unlike BEL, this compound's reversible mechanism of action and higher specificity reduce the likelihood of confounding experimental results.[1][2][3][4]

Mechanism of Action

This compound functions as a potent inhibitor of iPLA2β by interacting with the enzyme's lipase (B570770) consensus sequence.[2][3] A key characteristic of this compound is its significant selectivity for iPLA2β over other phospholipase A2 isoforms, such as iPLA2γ.[1][2][3][4] This selectivity is crucial for dissecting the specific roles of iPLA2β in cellular signaling. Furthermore, this compound does not exhibit significant inhibition of other enzymes like α-chymotrypsin, indicating it is not a non-specific protease inhibitor.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay SystemInhibition/PotencyReference(s)
Group VIA iPLA2Mixed micelle activity assay99.9% inhibition at 0.091 mole fraction[5][6][7]
iPLA2βCytosolic extracts from INS-1 cells overexpressing iPLA2βIC50 = ~50 nM[5][6][7]
iPLA2γMouse heart membrane fractionsIC50 = ~1-3 μM[5][6][7]
Group IVA cPLA2-80.8% inhibition[5][6][7]
Group V sPLA2-36.8% inhibition[5][6][7]

Table 2: In Vivo Efficacy of this compound in Non-Obese Diabetic (NOD) Mice

ParameterDosing RegimenOutcomeReference(s)
Blood Glucose Levels20 mg/kg, 3 times per weekReduced in intraperitoneal glucose tolerance test[5][7]
Incidence of Diabetes20 mg/kg, 3 times per weekDecreased[5][7]
Serum Insulin (B600854) Levels20 mg/kg, 3 times per weekIncreased[5][7]

Key Experimental Protocols

iPLA2 Enzyme Activity Assay

This protocol is used to determine the inhibitory activity of this compound on iPLA2β and iPLA2γ.

  • Cell and Tissue Preparation:

    • For iPLA2β activity, cytosolic extracts are prepared from INS-1 insulinoma cells overexpressing iPLA2β.[2][3]

    • For iPLA2γ activity, membrane fractions are prepared from myocardial tissue of wild-type mice.[2][3]

  • Assay Procedure:

    • Protein concentration of the cell/tissue preparations is determined.

    • Aliquots of the protein extracts are incubated with varying concentrations of this compound.

    • The Ca2+-independent PLA2 activity is then measured.

In Vivo Glucose Tolerance Test in NOD Mice

This protocol assesses the in vivo effect of this compound on glucose metabolism.

  • Animal Model: Non-obese diabetic (NOD) mice are used.

  • Dosing: this compound is administered at a dose of 20 mg/kg, three times per week.[5][7]

  • Procedure:

    • Following the dosing period, an intraperitoneal glucose tolerance test is performed.

    • Blood glucose levels are monitored over time.

    • Serum insulin levels are also measured.

Cell-Based Assays for Insulin Secretion and Apoptosis

These assays investigate the effect of this compound on beta-cell function.

  • Glucose-Stimulated Insulin Secretion (GSIS):

    • Human pancreatic islets are treated with glucose in the presence or absence of this compound.[2][3]

    • Insulin and prostaglandin (B15479496) E2 (PGE2) release into the media is measured.[2][3]

  • ER Stress-Induced Apoptosis:

    • INS-1 cells overexpressing iPLA2β are treated with an ER stress inducer (e.g., thapsigargin) with or without this compound.[5][7]

    • Cell apoptosis is then quantified.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound in Inhibiting ER Stress-Induced Apoptosis

cluster_0 Endoplasmic Reticulum ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis

Caption: this compound inhibits ER stress-induced beta-cell apoptosis by blocking iPLA2β activation.

Experimental Workflow for Assessing this compound Activity

cluster_0 In Vitro Analysis cluster_1 In Vivo Evaluation Enzyme_Assay iPLA2 Enzyme Activity Assay Cell_Assays Cell-Based Assays (GSIS, Apoptosis) Selectivity Selectivity Profiling (cPLA2, sPLA2) Animal_Model NOD Mouse Model Selectivity->Animal_Model Dosing This compound Administration (20 mg/kg) Animal_Model->Dosing Glucose_Test Glucose Tolerance Test Dosing->Glucose_Test Data_Analysis Data Analysis & Conclusion Glucose_Test->Data_Analysis Discovery This compound Synthesis & Identification Discovery->Enzyme_Assay

Caption: High-level workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the study of iPLA2β. Its favorable characteristics, including potency, selectivity, and reversible inhibition, make it an invaluable tool for delineating the complex roles of iPLA2β in health and disease. The promising in vivo data, particularly in the context of diabetes, suggests that this compound may have therapeutic potential. Further preclinical and clinical investigations are warranted to fully explore the translational possibilities of this compound. As of now, there is no publicly available information on clinical trials for this compound.

References

Methodological & Application

Application Notes and Protocols for FKGK18 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound exhibits reversible inhibition and greater specificity, making it a more suitable tool for in vitro and in vivo studies.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in various cell culture experiments to investigate its effects on cell signaling, viability, and apoptosis.

Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of iPLA2β.[1][2] iPLA2β is a key enzyme involved in phospholipid metabolism, catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids. These products serve as precursors for various signaling molecules, including prostaglandins (B1171923) and leukotrienes. By inhibiting iPLA2β, this compound can modulate downstream signaling pathways implicated in processes like inflammation, insulin (B600854) secretion, and apoptosis.[5][6] For instance, in pancreatic beta-cells, inhibition of iPLA2β by this compound has been shown to prevent endoplasmic reticulum (ER) stress-induced apoptosis.[4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids iPLA2b iPLA2β Phospholipids->iPLA2b substrate ArachidonicAcid Arachidonic Acid iPLA2b->ArachidonicAcid catalyzes NSMase2 NSMase2 iPLA2b->NSMase2 induces This compound This compound This compound->iPLA2b inhibits Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins leads to Apoptosis Apoptosis ER_Stress ER Stress ER_Stress->iPLA2b activates NSMase2->Apoptosis promotes

This compound Mechanism of Action

Data Presentation

Table 1: Inhibitory Activity of this compound
Target EnzymeCell/Tissue ContextIC50Reference
iPLA2βCytosolic extracts from INS-1 cells overexpressing iPLA2β~50 nM[1][2]
iPLA2γMouse heart membrane fractions~1-3 µM[1][2]
Table 2: Effects of this compound on Cellular Functions
Cell TypeExperimental ConditionThis compound ConcentrationObserved EffectReference
Human pancreatic isletsGlucose-induced10 µMInhibition of prostaglandin (B15479496) E2 production and insulin secretion[1]
INS-1 cells overexpressing iPLA2βThapsigargin-induced apoptosisConcentration-dependent (10⁻⁷–10⁻⁵ M)Inhibition of apoptosis[5][7]
INS-1 OE cellsER Stress-Induced0.1, 1.0, or 10 µMInhibition of NSMase2 Expression[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] The cell viability is proportional to the absorbance.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound incubate_24h->treat_this compound incubate_treatment Incubate for 24-72h treat_this compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add solubilization buffer incubate_mtt->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance end End read_absorbance->end

Cell Viability Assay Workflow
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in the cell viability protocol.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9][10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

start Start seed_and_treat Seed and treat cells with this compound start->seed_and_treat harvest_cells Harvest cells (floating and adherent) seed_and_treat->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend in 1X Annexin V binding buffer wash_cells->resuspend_binding_buffer add_stains Add Annexin V-FITC and PI resuspend_binding_buffer->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark analyze_flow_cytometry Analyze by flow cytometry incubate_dark->analyze_flow_cytometry end End analyze_flow_cytometry->end

Apoptosis Assay Workflow
Protocol 3: Western Blot Analysis

This protocol is for analyzing changes in protein expression levels, such as those involved in apoptosis or signaling pathways, upon this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Signal Detection: After washing, incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[11]

start Start treat_and_lyse Treat cells and prepare lysates start->treat_and_lyse quantify_protein Quantify protein concentration treat_and_lyse->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_membrane Transfer proteins to membrane sds_page->transfer_membrane block_membrane Block membrane transfer_membrane->block_membrane primary_antibody Incubate with primary antibody block_membrane->primary_antibody secondary_antibody Incubate with secondary antibody primary_antibody->secondary_antibody detect_signal Detect signal with ECL secondary_antibody->detect_signal end End detect_signal->end

Western Blot Workflow

Conclusion

This compound is a valuable research tool for investigating the roles of iPLA2β in various cellular processes. Its selectivity and reversible mode of action offer advantages over other inhibitors. The protocols provided here offer a framework for utilizing this compound in cell culture experiments to explore its effects on cell viability, apoptosis, and protein expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for FKGK18 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FKGK18 protocol for in vivo studies, detailing its mechanism of action, relevant signaling pathways, and established experimental protocols. This compound is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[1][2][3][4] Notably, this compound has emerged as a promising candidate for therapeutic intervention in diabetes by preventing pancreatic beta-cell apoptosis.[1][2][3]

Mechanism of Action

This compound is a reversible inhibitor of iPLA2β.[1][3][5] Unlike the commonly used iPLA2 inhibitor bromoenol lactone (BEL), this compound is not a non-specific inhibitor of proteases such as α-chymotrypsin, making it a more suitable candidate for in vivo studies.[1][2][3][5] It exhibits significantly greater potency for iPLA2β compared to iPLA2γ, with a nearly 100-fold lower IC50 value for iPLA2β.[1][2] The inhibitory action of this compound on iPLA2β has been demonstrated to mitigate downstream effects associated with iPLA2β activation, including glucose-stimulated insulin (B600854) secretion (GSIS), the production of prostaglandin (B15479496) E2 (PGE2), and the induction of neutral sphingomyelinase 2 (NSMase2) expression under endoplasmic reticulum (ER) stress conditions.[1][3][5]

Signaling Pathway

The inhibitory effect of this compound on iPLA2β interrupts a signaling cascade that is particularly relevant in the context of pancreatic beta-cell apoptosis induced by ER stress. Under conditions of ER stress, iPLA2β is activated, leading to the expression of NSMase2, a key enzyme in the production of ceramide, which is a pro-apoptotic lipid. By inhibiting iPLA2β, this compound effectively blocks this pathway, thereby protecting beta-cells from apoptosis.

FKGK18_Signaling_Pathway cluster_0 Cell Membrane ER_Stress ER Stress iPLA2b_active Activated iPLA2β ER_Stress->iPLA2b_active NSMase2_expr NSMase2 Expression iPLA2b_active->NSMase2_expr Apoptosis Beta-Cell Apoptosis NSMase2_expr->Apoptosis This compound This compound This compound->iPLA2b_active Inhibits

Caption: this compound signaling pathway in preventing beta-cell apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell Line/SystemReference
iPLA2β~50 nMINS-1 cells overexpressing iPLA2β[6]
iPLA2γ~1-3 µMMouse heart membrane fractions[6]
α-chymotrypsinIneffective inhibitorN/A[1][3][5]
Table 2: Effects of this compound on Cellular Functions In Vitro
Biological ProcessConcentrationEffectCell Type/SystemReference
Glucose-induced PGE2 Production10 µMInhibitionHuman pancreatic islets[6]
Glucose-induced Insulin Secretion10 µMInhibitionHuman pancreatic islets[6]
Thapsigargin-induced ApoptosisConcentration-dependentInhibitionINS-1 cells overexpressing iPLA2β[6]
ER Stress-induced NSMase2 Expression0.1, 1.0, 10 µMConcentration-dependent inhibitionINS-1 OE cells[2][7]
Table 3: In Vivo Efficacy of this compound in Non-Obese Diabetic (NOD) Mice
ParameterDosage RegimenOutcomeReference
Blood Glucose Levels20 mg/kg, 3 times per weekReduction in an intraperitoneal glucose tolerance test[6]
Incidence of Diabetes20 mg/kg, 3 times per weekDecreased[6]
Serum Insulin Levels20 mg/kg, 3 times per weekIncreased[6]

Experimental Protocols

Protocol 1: In Vitro iPLA2β Activity Assay

This protocol is adapted from studies characterizing this compound's inhibitory profile.[1]

  • Preparation of Cell Lysates:

    • Culture INS-1 cells overexpressing iPLA2β to confluency.

    • Harvest cells and resuspend in a hypotonic buffer.

    • Homogenize the cell suspension and centrifuge to separate the cytosolic fraction (supernatant) containing iPLA2β.

    • Determine the protein concentration of the cytosol.

  • iPLA2β Inhibition Assay:

    • Prepare a reaction mixture containing the cytosolic extract, a fluorescently labeled phospholipid substrate, and assay buffer.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time.

    • Measure the fluorescence intensity to determine the rate of substrate hydrolysis.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Assessment of ER Stress-Induced Beta-Cell Apoptosis

This protocol is based on the methodology used to evaluate the protective effects of this compound against apoptosis.[1][7]

  • Cell Culture and Treatment:

    • Seed INS-1 OE cells in appropriate culture plates.

    • Induce ER stress by treating the cells with thapsigargin (B1683126) (e.g., 1 µM).

    • Concurrently, treat the cells with different concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle.

    • Incubate for 24 hours.

  • Apoptosis Detection (TUNEL Assay):

    • Harvest the cells and fix them with a suitable fixative.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

Protocol 3: In Vivo Efficacy Study in a Non-Obese Diabetic (NOD) Mouse Model

This protocol is a representative model based on summary data of in vivo studies with this compound.[6]

  • Animal Model:

    • Use female NOD mice, a spontaneous model for autoimmune type 1 diabetes.

    • Monitor blood glucose levels regularly to determine the onset of diabetes.

  • This compound Administration:

    • Prepare a formulation of this compound suitable for injection (vehicle to be optimized, e.g., a solution in DMSO and saline).

    • Administer this compound at a dose of 20 mg/kg body weight.

    • The administration route should be determined (e.g., intraperitoneal injection).

    • Treat the mice three times per week.

  • Monitoring and Endpoints:

    • Blood Glucose: Monitor non-fasting blood glucose levels weekly.

    • Intraperitoneal Glucose Tolerance Test (IPGTT): Perform an IPGTT at the end of the study to assess glucose metabolism.

    • Diabetes Incidence: Record the percentage of mice that become diabetic in each group.

    • Serum Insulin: At the study endpoint, collect blood samples to measure serum insulin levels by ELISA.

Experimental Workflow

The following diagram illustrates a general workflow for conducting an in vivo study with this compound.

InVivo_Workflow Start Start Animal_Model Select Animal Model (e.g., NOD Mice) Start->Animal_Model Grouping Randomize into Treatment Groups Animal_Model->Grouping Treatment Administer this compound (20 mg/kg, 3x/week) Grouping->Treatment Monitoring Monitor Blood Glucose & Diabetes Incidence Treatment->Monitoring Endpoint Endpoint Analysis (IPGTT, Serum Insulin) Monitoring->Endpoint Data_Analysis Analyze and Interpret Data Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FKGK18 is a potent and reversible fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] It offers a significant advantage over previously used inhibitors, such as bromoenol lactone (BEL), due to its reversibility and greater specificity.[1][3] While BEL is an irreversible inhibitor and can exhibit off-target effects on other proteases, this compound demonstrates high selectivity for iPLA2β, making it a more suitable tool for studying the specific roles of this enzyme in various cellular processes.[1][4] This document provides detailed application notes, recommended concentrations, and experimental protocols for utilizing this compound to inhibit iPLA2β in research settings.

Data Presentation: Quantitative Summary of this compound Efficacy

The following table summarizes the effective concentrations of this compound for inhibiting iPLA2β and its related cellular functions as reported in the literature.

ParameterCell/Tissue TypeConcentrationEffectCitation
IC50 INS-1 cells overexpressing iPLA2β (cytosolic extracts)~50 nMInhibition of iPLA2β activity[5]
IC50 Mouse heart membrane fractions~1-3 µMInhibition of iPLA2γ activity[5][6]
Inhibition of ATP-stimulated iPLA2β activity Wild type mouse myocardial cytosol1 µMInhibition of activity[6][7]
Inhibition of glucose-stimulated insulin (B600854) secretion Human pancreatic islets10 µMInhibition of secretion[5][8]
Inhibition of prostaglandin (B15479496) E2 production Human pancreatic islets10 µMInhibition of production[5]
Inhibition of ER stress-induced apoptosis INS-1 cells overexpressing iPLA2β0.1 µM - 10 µMConcentration-dependent decrease in apoptosis[6][7]
Inhibition of ER stress-induced NSMase2 expression INS-1 OE cells0.1 µM, 1.0 µM, 10 µMConcentration-dependent inhibition[4]
Cytotoxicity Threshold INS-1 cells≥50 µMCell detachment and death[3][4]

Note: this compound is approximately 100-fold more potent as an inhibitor of iPLA2β compared to iPLA2γ.[1][9]

Experimental Protocols

Here are detailed methodologies for key experiments involving the use of this compound to inhibit iPLA2β.

1. Preparation of this compound Stock Solution

  • Compound: this compound (1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one)

  • Vehicle: Prepare stock solutions in DMSO.

  • Storage: Store stock solutions at -20°C.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium or assay buffer on the day of the experiment. Ensure that the final DMSO concentration in the experimental samples is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.1%).

2. iPLA2 Enzyme Activity Assay

This protocol is adapted from studies characterizing this compound's inhibitory effects.[4][6]

  • Cell/Tissue Preparation:

    • Prepare cytosol and membrane fractions from cells (e.g., INS-1 cells overexpressing iPLA2β) or tissues (e.g., mouse heart).

    • Determine the protein concentration of the fractions using a standard method like the Coomassie reagent assay.

  • Assay Procedure:

    • In a reaction tube, add 30 µg of protein from the cytosol or membrane fraction.

    • Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

    • Initiate the reaction by adding the substrate, for example, 5 µM of 16:0/[14C]20:4 GPC (PAPC), via ethanolic injection (5 µl).

    • The assay buffer should contain 40 mM Tris (pH 7.5) and 10 mM EGTA in a total volume of 200 µl.

    • Incubate the reaction mixture for 3 minutes at 37°C with shaking.

    • Terminate the reaction by adding 100 µl of butanol.

    • Extract the radiolabeled arachidonic acid released and quantify using scintillation counting to determine iPLA2 activity.

    • Calculate the residual activity in the presence of the inhibitor relative to the vehicle-only control.

3. Cell Culture and Treatment for Downstream Functional Assays

This protocol is relevant for studying the effects of this compound on cellular processes regulated by iPLA2β, such as apoptosis or insulin secretion.[4][6]

  • Cell Seeding: Seed cells (e.g., INS-1 cells) in appropriate culture plates or flasks and culture under standard conditions (e.g., 37°C, 5% CO2/95% air).

  • This compound Treatment:

    • Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

    • The incubation time with this compound will depend on the specific experiment. For instance, to study the inhibition of ER stress-induced apoptosis, cells can be pre-treated with this compound before the addition of an ER stress inducer like thapsigargin (B1683126).

  • Induction of Cellular Response (if applicable):

    • After the pre-incubation period with this compound, introduce the stimulus. For example, add thapsigargin (e.g., 1 µM) to induce ER stress.

    • Continue the incubation for the required duration (e.g., 8 to 24 hours for apoptosis assays).

  • Downstream Analysis:

    • Following treatment, harvest the cells or culture medium for analysis.

    • For apoptosis analysis, methods like TUNEL staining followed by flow cytometry can be used.[7]

    • For gene expression analysis (e.g., NSMase2), extract total RNA and perform qRT-PCR.[4]

    • For secreted proteins (e.g., insulin), collect the culture medium and perform an ELISA.[7]

Mandatory Visualizations

Diagram of this compound's Mechanism of Action in Inhibiting iPLA2β-mediated Apoptosis

FKGK18_Mechanism cluster_ER_Stress Endoplasmic Reticulum Stress cluster_Signaling Cellular Signaling Cascade ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b Induces NSMase2 NSMase2 Expression iPLA2b->NSMase2 Promotes Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis Leads to This compound This compound This compound->iPLA2b Inhibits

Caption: this compound inhibits ER stress-induced apoptosis by blocking iPLA2β activation.

Experimental Workflow for Assessing this compound's Effect on iPLA2β Activity

Experimental_Workflow start Start: Prepare Cell/Tissue Lysates protein_quant Determine Protein Concentration start->protein_quant setup_rxn Set up Reaction with Lysate, Buffer, and Substrate protein_quant->setup_rxn add_inhibitor Add this compound (Varying Concentrations) or Vehicle (DMSO) setup_rxn->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation terminate_rxn Terminate Reaction incubation->terminate_rxn quantify Quantify Released Arachidonic Acid terminate_rxn->quantify analyze Analyze Data: Calculate % Inhibition vs. Vehicle quantify->analyze end End: Determine IC50 analyze->end

Caption: Workflow for determining the inhibitory concentration of this compound on iPLA2β.

References

FKGK18: A Potent and Reversible Inhibitor for Investigating iPLA2β Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the intricate roles of calcium-independent phospholipase A2β (iPLA2β) is crucial for unraveling various physiological and pathological processes. FKGK18 has emerged as a valuable chemical tool for these investigations. Unlike traditional inhibitors such as bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible and more specific inhibitor, making it ideal for a range of ex vivo and in vivo studies.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to dissect iPLA2β signaling pathways.

Introduction to iPLA2β and the Role of this compound

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme that catalyzes the hydrolysis of the sn-2 fatty acyl bond of phospholipids, producing a free fatty acid and a lysophospholipid.[5] These products can act as second messengers in various signaling cascades, implicating iPLA2β in a wide array of cellular functions including membrane remodeling, cell proliferation, inflammation, and apoptosis.[1][6] Dysregulation of iPLA2β has been linked to several diseases, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[1][4][6][7]

This compound is a fluoroketone-based compound that acts as a potent inhibitor of iPLA2β.[1][2][3] Its reversible nature and higher selectivity compared to irreversible inhibitors like BEL, which can exhibit off-target effects on other proteases, make this compound a superior tool for studying the specific contributions of iPLA2β to cellular signaling.[1][2][3][4]

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the quantitative data on the potency and selectivity of this compound against different phospholipase A2 enzymes.

Table 1: Potency of this compound against iPLA2 Isoforms

Target EnzymeCell/Tissue SourceIC50Reference
iPLA2β (cytosolic)INS-1 cells overexpressing iPLA2β~5 x 10⁻⁸ M[1]
iPLA2γ (membrane-associated)Mouse heart membrane fractions~1-3 µM[8][9]

Table 2: Selectivity of this compound compared to other PLA2s

EnzymeThis compound InhibitionFold Selectivity (iPLA2β vs. other)Reference
GVIA iPLA299.9% inhibition at 0.091 mole fraction-[8][9]
GIVA cPLA280.8% inhibition195-fold more potent for GVIA iPLA2[1][2]
GV sPLA236.8% inhibition>455-fold more potent for GVIA iPLA2[1][2]
iPLA2γ-~100-fold more potent for iPLA2β[1][2][3][4]

Key Signaling Pathways Modulated by this compound

This compound has been instrumental in elucidating the role of iPLA2β in several critical signaling pathways.

Apoptosis Signaling Pathway

In pancreatic beta-cells, iPLA2β activation is linked to apoptosis, a process implicated in the development of diabetes.[10] this compound can be used to investigate this pathway by inhibiting iPLA2β and observing the downstream effects on apoptosis markers. One such pathway involves the iPLA2β-dependent induction of neutral sphingomyelinase, leading to ceramide production and activation of the intrinsic apoptotic pathway.[10]

apoptosis_pathway ER_Stress ER Stress iPLA2b iPLA2β ER_Stress->iPLA2b NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Ceramide Ceramide Production NSMase2->Ceramide Apoptosis β-cell Apoptosis Ceramide->Apoptosis

This compound inhibits iPLA2β-mediated apoptosis.
Inflammatory Signaling Pathway

iPLA2β plays a role in inflammatory responses by releasing arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like prostaglandins.[11] this compound can be used to probe the involvement of iPLA2β in inflammatory signaling by measuring the production of these inflammatory mediators.

inflammation_pathway Stimulus Inflammatory Stimulus iPLA2b iPLA2β Stimulus->iPLA2b AA_Release Arachidonic Acid (AA) Release iPLA2b->AA_Release This compound This compound This compound->iPLA2b PGE2 Prostaglandin E2 (PGE2) Production AA_Release->PGE2 Inflammation Inflammation PGE2->Inflammation

This compound blocks iPLA2β-driven inflammation.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: In Vitro iPLA2β Activity Assay

This protocol is used to determine the inhibitory effect of this compound on iPLA2β activity in cell lysates.

Materials:

  • Cells of interest (e.g., INS-1 cells overexpressing iPLA2β)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., 40 mM Tris, pH 7.5, 10 mM EGTA)

  • Radiolabeled substrate (e.g., 16:0/[¹⁴C]20:4 GPC (PAPC))

  • Scintillation counter

  • Protein assay reagent (e.g., Coomassie)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to desired confluency.

    • Prepare cytosolic and membrane fractions as required for your specific iPLA2 isoform of interest.[1]

    • Determine protein concentration of the lysates using a standard protein assay.

  • Enzyme Reaction:

    • In a microfuge tube, add 30 µg of protein lysate.

    • Add varying concentrations of this compound or vehicle control (DMSO).

    • Initiate the reaction by adding the radiolabeled substrate (e.g., 5 µM PAPC).[1]

    • Incubate the reaction mixture at 37°C for 3 minutes with shaking.[1]

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding butanol.[1]

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Measure the radioactivity in the organic phase using a scintillation counter to quantify the released [¹⁴C]arachidonic acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Assay for Apoptosis (TUNEL Staining)

This protocol assesses the effect of this compound on apoptosis induced by a stimulus like thapsigargin (B1683126).

Materials:

  • INS-1 OE cells or other relevant cell line

  • Thapsigargin (or another apoptosis-inducing agent)

  • This compound

  • TUNEL assay kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10⁻⁷–10⁻⁵ M) or vehicle for a specified time (e.g., 1 hour).[12]

    • Induce apoptosis by adding thapsigargin (e.g., 1 µM) and incubate for 24 hours.[12]

  • TUNEL Staining:

    • Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.

    • Perform the TUNEL staining procedure to label DNA strand breaks.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the this compound-treated groups to the thapsigargin-only control to determine the inhibitory effect of this compound on apoptosis.

Protocol 3: Measurement of PGE2 Release from Human Pancreatic Islets

This protocol measures the effect of this compound on glucose-stimulated PGE2 release, an indicator of iPLA2β activity.

Materials:

  • Human pancreatic islets

  • Krebs-Ringer buffer (KRB) with varying glucose concentrations (e.g., 5 mM and 20 mM)

  • This compound

  • PGE2 ELISA kit

Procedure:

  • Islet Incubation:

    • Incubate human pancreatic islets (e.g., 30 per condition) in KRB containing 5 mM glucose for 1 hour at 37°C.[1][12]

    • Replace the medium with fresh KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) and incubate for another hour.[1][12]

  • Stimulation and Sample Collection:

    • Expose the islets to KRB containing either 5 mM glucose or 20 mM glucose, with or without this compound, for 1 hour.[1][12]

    • Collect the medium for PGE2 analysis.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the collected medium using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Normalization and Analysis:

    • Wash the islets and determine the total protein content.

    • Normalize the PGE2 concentration to the total protein content.

    • Compare the PGE2 release in the different treatment groups to assess the effect of this compound on glucose-stimulated PGE2 production.

Experimental Workflow using this compound

The following diagram illustrates a typical workflow for investigating the role of iPLA2β in a specific cellular process using this compound.

experimental_workflow Hypothesis Hypothesize iPLA2β involvement in a cellular process Cell_Model Select appropriate cell model (e.g., primary cells, cell line) Hypothesis->Cell_Model Stimulation Apply stimulus to activate the signaling pathway Cell_Model->Stimulation Treatment Treat cells with this compound (and appropriate controls) Stimulation->Treatment Downstream_Analysis Analyze downstream effects: - Enzyme activity - Second messenger levels - Gene expression - Cell phenotype (e.g., apoptosis) Treatment->Downstream_Analysis Data_Interpretation Interpret data to elucidate the role of iPLA2β Downstream_Analysis->Data_Interpretation Conclusion Draw conclusions about the iPLA2β signaling pathway Data_Interpretation->Conclusion

Workflow for studying iPLA2β signaling.

Conclusion

This compound is a powerful and reliable tool for dissecting the complex signaling pathways mediated by iPLA2β. Its reversible and selective inhibitory properties allow for precise investigation of the enzyme's role in various cellular functions and disease models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of iPLA2β biology and the development of novel therapeutic strategies.

References

Using FKGK18 to Investigate Insulin Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), in the investigation of insulin (B600854) secretion. This compound offers a significant advantage over other inhibitors like bromoenol lactone (BEL) due to its higher potency, specificity, reversibility, and lack of cytotoxicity, making it an ideal tool for both ex vivo and in vivo studies.[1][2][3][4] These characteristics make this compound a valuable pharmacological tool for dissecting the role of iPLA2β in pancreatic β-cell function and dysfunction, and for exploring its potential as a therapeutic target in diabetes.

Introduction

Pancreatic β-cells play a crucial role in maintaining glucose homeostasis through the regulated secretion of insulin.[5] The process of glucose-stimulated insulin secretion (GSIS) is a complex signaling cascade initiated by glucose metabolism.[6][7] A key enzyme implicated in this pathway is the group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1] iPLA2β catalyzes the hydrolysis of phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids, which are important signaling molecules.[1]

This compound has emerged as a highly effective tool for studying the specific role of iPLA2β. It is a fluoroketone-based compound that acts as a potent and reversible inhibitor of iPLA2β.[2][3] Studies have shown that this compound is significantly more potent at inhibiting iPLA2β compared to iPLA2γ and does not inhibit other enzymes like α-chymotrypsin, a limitation of the widely used inhibitor BEL.[1][4] This specificity, combined with its reversible nature, allows for more precise investigations into the dynamic role of iPLA2β in cellular processes.[1][2]

Mechanism of Action of this compound in Insulin Secretion

This compound exerts its inhibitory effect on insulin secretion by targeting iPLA2β within the pancreatic β-cell. The established signaling pathway for GSIS involves the uptake of glucose by β-cells, leading to an increased ATP/ADP ratio. This change in the energy state of the cell triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.[5][6][8]

iPLA2β is involved in a modulating pathway. Upon glucose stimulation, iPLA2β is activated, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid. Arachidonic acid is then metabolized to prostaglandins, such as PGE2, which can modulate insulin secretion.[1] By inhibiting iPLA2β, this compound blocks the release of arachidonic acid and the subsequent production of its metabolites, thereby attenuating glucose-stimulated insulin secretion.[1][2]

Signaling Pathway Diagram

cluster_0 Pancreatic β-cell Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism iPLA2b iPLA2β Glucose->iPLA2b stimulates ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ [Ca2+]i Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion AA Arachidonic Acid iPLA2b->AA hydrolyzes phospholipids to This compound This compound This compound->iPLA2b inhibits PGE2 PGE2 AA->PGE2 metabolized to PGE2->Insulin_Secretion modulates

Caption: this compound inhibits glucose-stimulated insulin secretion by blocking iPLA2β.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on glucose-stimulated insulin secretion (GSIS) and PGE2 generation in human pancreatic islets.[1]

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

ConditionGlucose (mM)This compound (10⁻⁶ M)Insulin Secretion (Fold Change vs. 5G)
Basal5-1.0
Stimulated20-~2.5
Basal + this compound5+No significant change
Stimulated + this compound20+Decreased to basal levels

Data adapted from a study on human pancreatic islets.[1]

Table 2: Effect of this compound on Glucose-Stimulated PGE2 Generation

ConditionGlucose (mM)This compound (10⁻⁶ M)PGE2 Generation (Fold Change vs. 5G)
Basal5-1.0
Stimulated20-Significantly increased
Basal + this compound5+No significant change
Stimulated + this compound20+Significantly reduced

Data adapted from a study on human pancreatic islets.[1]

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on insulin secretion from isolated pancreatic islets.

Protocol 1: Isolation of Pancreatic Islets

This protocol describes a general method for islet isolation, which is a prerequisite for in vitro insulin secretion assays.

Materials:

  • Collagenase solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll gradient solutions

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Stereomicroscope

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Perfuse the pancreas through the common bile duct with cold collagenase solution.

  • Dissect the inflated pancreas and incubate it at 37°C to digest the tissue.

  • Stop the digestion by adding cold HBSS.

  • Wash the digested tissue by centrifugation.

  • Purify the islets from the acinar tissue using a Ficoll density gradient.

  • Hand-pick the purified islets under a stereomicroscope.

  • Culture the islets in RPMI 1640 medium overnight before conducting experiments.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol details the steps to measure the effect of this compound on insulin secretion from isolated islets.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA, supplemented with different glucose concentrations (e.g., 5 mM for basal and 20 mM for stimulation).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Isolated pancreatic islets (approximately 30 islets per condition).[1][2]

  • Incubator (37°C, 5% CO2).

  • ELISA kit for insulin measurement.

Procedure:

  • Pre-incubate the isolated islets in KRB buffer with 5 mM glucose for 1 hour at 37°C.[1][2]

  • Replace the pre-incubation buffer with fresh KRB buffer containing:

    • 5 mM glucose + vehicle (e.g., DMSO)

    • 5 mM glucose + this compound (e.g., 10⁻⁶ M)

  • Incubate for 1 hour at 37°C.[1][2]

  • Following the 1-hour incubation, replace the buffer with the treatment solutions:

    • KRB with 5 mM glucose + vehicle

    • KRB with 5 mM glucose + this compound

    • KRB with 20 mM glucose + vehicle

    • KRB with 20 mM glucose + this compound

  • Incubate for another 1 hour at 37°C.[1][2]

  • Collect the supernatant (medium) from each condition.

  • Measure the insulin concentration in the collected medium using an ELISA kit according to the manufacturer's instructions.

  • Measure the PGE2 content in the medium by ELISA if desired.[1]

Experimental Workflow Diagram

Islet_Isolation Islet Isolation Pre_incubation Pre-incubation (1h) 5 mM Glucose Islet_Isolation->Pre_incubation Incubation Incubation (1h) Basal Glucose ± this compound Pre_incubation->Incubation Stimulation Stimulation (1h) Basal/High Glucose ± this compound Incubation->Stimulation Collection Collect Supernatant Stimulation->Collection Analysis Measure Insulin & PGE2 (ELISA) Collection->Analysis

Caption: Workflow for in vitro GSIS assay with this compound.

Conclusion

This compound is a superior pharmacological tool for investigating the role of iPLA2β in insulin secretion. Its high potency, specificity, and reversible inhibitory action allow for precise and reliable studies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of β-cell pathophysiology and to explore novel therapeutic strategies for diabetes.

References

Application Notes and Protocols for FKGK18 Administration in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in pancreatic beta-cell apoptosis and the progression of diabetes.[1][2][3][4] Unlike other inhibitors such as bromoenol lactone (BEL), this compound is noted for its specificity, reversibility, and suitability for in vivo studies due to its reduced cytotoxicity and lack of non-specific protease inhibition.[1][2][3][4] These characteristics make this compound a promising candidate for therapeutic intervention in diabetes by preventing beta-cell death.

This document provides detailed application notes and proposed protocols for the administration of this compound in mouse models of diabetes. It should be noted that while preclinical in vitro data strongly support the potential of this compound, specific in vivo administration protocols and quantitative data from diabetic mouse models are not yet extensively published. Therefore, the following protocols are based on the known properties of this compound and established methodologies for administering small molecule inhibitors to diabetic mice. Researchers should consider these as starting guidelines that may require optimization through pilot studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic potential by inhibiting iPLA2β. In the context of diabetes, particularly under conditions of cellular stress (e.g., endoplasmic reticulum stress), iPLA2β activation can lead to a cascade of events culminating in beta-cell apoptosis. By inhibiting iPLA2β, this compound is hypothesized to block these downstream effects, thereby preserving beta-cell mass and function.

The proposed signaling pathway is as follows: Cellular stressors, such as high glucose and cytokines, induce ER stress. This leads to the activation of iPLA2β, which in turn promotes the expression of neutral sphingomyelinase 2 (NSMase2) and the production of arachidonic acid. These downstream effectors contribute to the apoptotic signaling cascade, leading to beta-cell death. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thus interrupting this pro-apoptotic pathway.

FKGK18_Signaling_Pathway cluster_stress Cellular Stressors High Glucose High Glucose ER Stress ER Stress High Glucose->ER Stress Cytokines Cytokines Cytokines->ER Stress iPLA2b Activation iPLA2b Activation ER Stress->iPLA2b Activation NSMase2 Expression NSMase2 Expression iPLA2b Activation->NSMase2 Expression Arachidonic Acid Arachidonic Acid iPLA2b Activation->Arachidonic Acid Beta-Cell Survival Beta-Cell Survival This compound This compound This compound->iPLA2b Activation Beta-Cell Apoptosis Beta-Cell Apoptosis NSMase2 Expression->Beta-Cell Apoptosis Arachidonic Acid->Beta-Cell Apoptosis experimental_workflow Diabetes_Induction Diabetes Induction (e.g., STZ or db/db model) Baseline_Measurements Baseline Measurements (Blood Glucose, Body Weight) Diabetes_Induction->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle Control, this compound Treatment) Baseline_Measurements->Group_Allocation FKGK18_Administration Daily this compound Administration (IP Injection) Group_Allocation->FKGK18_Administration Monitoring Regular Monitoring (Blood Glucose, Body Weight) FKGK18_Administration->Monitoring Duration of Study Endpoint_Analysis Endpoint Analysis (GTT, ITT, Insulin Levels, Pancreas Histology) Monitoring->Endpoint_Analysis

References

Troubleshooting & Optimization

Troubleshooting FKGK18 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals using the experimental iPLA₂ inhibitor, FKGK18. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of group VIA calcium-independent phospholipase A2 (iPLA₂).[1][2] It is a fluoroketone-based compound that has been shown to be a potent and reversible inhibitor of iPLA₂β.[3][4][5] Its primary mechanism is to block the enzymatic activity of iPLA₂, which is involved in processes such as beta-cell apoptosis and glucose-stimulated insulin (B600854) secretion.[1][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Always refer to the manufacturer's datasheet for the most accurate storage information.

Q3: Is this compound selective for iPLA₂β?

A3: this compound has been shown to have greater potency for iPLA₂β compared to iPLA₂γ, with some studies indicating a 100-fold greater potency for the former.[5] It is significantly more potent against GVIA iPLA₂ than GIVA cPLA₂ and GV sPLA₂.[3] However, as with any inhibitor, off-target effects are possible, especially at higher concentrations.

Q4: What is the stability of this compound in cell culture media?

A4: While specific stability data in various culture media is not extensively published, it is known that this compound is more stable in solution than other iPLA₂ inhibitors like bromoenol lactone (BEL).[3][4][5] For lengthy experiments, it is advisable to refresh the media with a new dilution of the inhibitor at appropriate intervals to ensure a consistent effective concentration.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent or No Inhibition of Apoptosis

Q: I am treating my beta-cells (e.g., INS-1) with this compound to prevent ER stress-induced apoptosis, but my results from viability assays (e.g., MTT, CellTiter-Glo®) are highly variable or show no protective effect. What could be the cause?

A: Several factors could be contributing to this issue. Let's break down the potential causes and solutions.

Possible Causes & Troubleshooting Steps:

Code Possible Cause Troubleshooting Step Expected Outcome
AP-01 Compound Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Ensure the final DMSO concentration is non-toxic and low (typically <0.5%). 3. Prepare fresh dilutions from the stock solution for each experiment.The compound should be fully dissolved in the medium, ensuring the cells are exposed to the intended concentration.
AP-02 Suboptimal Concentration 1. Perform a dose-response curve to determine the optimal protective concentration of this compound for your specific cell line and apoptosis inducer. Concentrations between 0.1-10 nM have been shown to be effective in some studies.[1]Identification of the EC50 (effective concentration) for the anti-apoptotic effect, leading to more consistent results.
AP-03 Incorrect Assay Timing 1. The incubation time with this compound before and during apoptosis induction may be critical. Optimize the pre-incubation time (e.g., 1-2 hours) before adding the ER stress inducer (like thapsigargin).A clear, protective effect of this compound should be observed as the inhibitor will have had sufficient time to engage its target.
AP-04 Cell Seeding Density 1. Ensure a consistent number of cells are seeded in each well. High variability in cell numbers can lead to inconsistent assay results.[6] 2. Allow cells to adhere and resume normal growth for 24 hours before starting treatment.Reduced variability between replicate wells and a more reliable dose-response curve.
Issue 2: No Effect on Downstream Signaling (e.g., Prostaglandin (B15479496) E2 Levels)

Q: I'm using this compound to inhibit iPLA₂ activity, and I expect to see a decrease in prostaglandin E2 (PGE2) generation. However, my ELISA results show no significant change. Why?

A: This could be due to issues with the experimental setup, the inhibitor's activity, or the measurement assay itself.

Possible Causes & Troubleshooting Steps:

Code Possible Cause Troubleshooting Step Expected Outcome
DS-01 Insufficient iPLA₂ Activation 1. Ensure that your experimental conditions (e.g., glucose stimulation in pancreatic islets) are sufficient to activate iPLA₂ and produce a measurable amount of PGE2 in the control group.[1]A robust PGE2 signal in the vehicle-treated control group, providing a clear baseline to measure the effect of this compound.
DS-02 Inactive Compound 1. Confirm the proper storage of your this compound stock solution.[1] 2. If possible, test the compound in a direct in vitro kinase assay to confirm its inhibitory activity.Assurance that the inhibitor is active and capable of inhibiting its target.
DS-03 Sample Collection/Handling 1. Collect supernatants for PGE2 measurement at the optimal time point after stimulation. 2. Ensure proper storage of the supernatant (e.g., -80°C) to prevent degradation of prostaglandins (B1171923) before analysis.Accurate and reproducible measurement of PGE2 levels.
DS-04 ELISA Issues 1. Run the ELISA according to the manufacturer's protocol, including all recommended controls. 2. Ensure the standard curve is accurate and the sample dilutions fall within the linear range of the assay.Reliable quantification of PGE2, allowing for the detection of subtle changes induced by this compound.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins

This protocol is for assessing the phosphorylation status of proteins downstream of signaling pathways that may be affected by iPLA₂ inhibition.

  • Cell Lysis: After treatment with this compound and/or stimulants, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[7]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[8]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability by assessing metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and the appropriate vehicle control (e.g., DMSO). Include an apoptosis-inducing agent if studying protective effects.

  • Incubation: Incubate for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualizations

FKGK18_Signaling_Pathway cluster_membrane Cell Membrane ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA₂β ER_Stress->iPLA2b activates G_Stim Glucose Stimulation G_Stim->iPLA2b activates AA Arachidonic Acid (AA) Release iPLA2b->AA Apoptosis Beta-Cell Apoptosis iPLA2b->Apoptosis promotes Insulin Insulin Secretion iPLA2b->Insulin modulates This compound This compound This compound->iPLA2b inhibits PGE2 Prostaglandin E2 (PGE2) AA->PGE2

Caption: Signaling pathway showing this compound inhibition of iPLA₂β.

FKGK18_Workflow cluster_assays Perform Assays start Start: Treat Cells with this compound inducer Add Stimulus (e.g., ER Stress Inducer) start->inducer incubation Incubate for Optimized Duration inducer->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (e.g., for Apoptosis Markers) incubation->western elisa ELISA (e.g., for PGE2) incubation->elisa analysis Data Analysis & Interpretation viability->analysis western->analysis elisa->analysis

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree issue Inconsistent or No Effect Observed cause1 Compound Issue? issue->cause1 cause2 Assay Issue? issue->cause2 cause3 Cellular Response? issue->cause3 sol1a Check Solubility (Code: AP-01) cause1->sol1a sol1b Verify Activity (Code: DS-02) cause1->sol1b sol2a Optimize Assay Timing (Code: AP-03) cause2->sol2a sol2b Check Seeding Density (Code: AP-04) cause2->sol2b sol2c Validate ELISA (Code: DS-04) cause2->sol2c sol3a Confirm Target Activation (Code: DS-01) cause3->sol3a sol3b Run Dose-Response (Code: AP-02) cause3->sol3b

Caption: Logic tree for troubleshooting this compound experiments.

References

FKGK18 Technical Support Center: Optimizing Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] Its mechanism involves interaction with the lipase (B570770) consensus sequence of iPLA2β.[2][4] Unlike irreversible inhibitors such as bromoenol lactone (BEL), this compound's reversible nature makes it a more suitable tool for both ex vivo and in vivo studies.[2][3][5]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits significant selectivity for iPLA2β over other phospholipase A2 isoforms. It is approximately 100-fold more potent at inhibiting iPLA2β compared to the membrane-associated iPLA2γ.[2][3][4] It is also a more potent inhibitor of GVIA iPLA2 than GIVA cPLA2 and GV sPLA2.[2] Furthermore, this compound is not an effective inhibitor of α-chymotrypsin, indicating it is not a non-specific inhibitor of proteases.[2][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C and are generally stable for up to one year.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.[6]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is a hydrophobic compound.[7] A common practice is to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.[1] This allows for minimal volumes to be added to your experimental media, thereby reducing the final concentration of the solvent. Ensure the compound is fully dissolved before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed in cell-based assays. Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell type or under your experimental conditions.Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration for your system.[1]
Reversible Inhibition: The inhibitory effect of this compound is reversible. If the compound is removed from the media, its effect will diminish.[2]Ensure that this compound is present throughout the entire duration of the experiment where inhibition is required.[2]
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Verify the storage conditions of your this compound stock. If in doubt, prepare a fresh stock solution from powder.
High cell toxicity or cell detachment observed. High Concentration of this compound: Concentrations of this compound at or above 50 µM (5x10⁻⁵ M) have been shown to cause cell detachment and death in INS-1 cells.[2][5]Reduce the concentration of this compound in your experiment. Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line.
High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, leading to cytotoxicity.Ensure the final DMSO concentration in your cell culture medium is below a non-toxic level, typically less than 0.5%.[8]
Inconsistent or variable results between experiments. Incomplete Dissolution: this compound is hydrophobic and may not be fully dissolved in the stock solution or the final culture medium.Ensure complete dissolution of the this compound powder when preparing the stock solution. When diluting into aqueous media, vortex thoroughly. For in vivo studies, consider specialized formulation strategies for hydrophobic compounds.[2][5]
Assay Variability: The experimental assay itself may have high intrinsic variability.Include appropriate positive and negative controls in every experiment. For enzymatic assays, ensure all reagents are properly prepared and the plate reader is calibrated.[9]
Unexpected off-target effects. Non-specific Binding: Although this compound is selective, at high concentrations, it may interact with other cellular targets.Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a structurally different iPLA2β inhibitor as a control to confirm that the observed effects are due to iPLA2β inhibition.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell/SystemReference
IC50 for iPLA2β ~50 nM (~5x10⁻⁸ M)INS-1 cell cytosol overexpressing iPLA2β[1][2]
IC50 for iPLA2γ ~1-3 µMMouse heart membrane fractions[1][10]
Effective Concentration 10 µMInhibition of glucose-induced PGE2 production and insulin (B600854) secretion in human pancreatic islets[1]
Apoptosis Inhibition Concentration-dependentThapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β[1]
In Vivo Efficacy of this compound
Animal ModelDosageEffectsReference
Non-obese diabetic (NOD) mice 20 mg/kg (intraperitoneal, 3 times per week)Reduced blood glucose levels, decreased incidence of diabetes, increased serum insulin levels[1][11]

Experimental Protocols

Protocol 1: Determination of IC50 for iPLA2β Inhibition in Cell Lysates
  • Cell Lysate Preparation:

    • Culture INS-1 cells overexpressing iPLA2β to confluency.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer and homogenize.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the cytosolic extract.

  • iPLA2 Activity Assay:

    • Prepare a series of this compound dilutions in the assay buffer.

    • In a 96-well plate, add a consistent amount of cytosolic protein (e.g., 30 µg) to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate the enzymatic reaction by adding a suitable iPLA2 substrate.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., radioactivity-based assay).

  • Data Analysis:

    • Calculate the percentage of iPLA2β inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

FKGK18_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids iPLA2b iPLA2β (Group VIA) Membrane_Phospholipids->iPLA2b Substrate Arachidonic_Acid Arachidonic Acid iPLA2b->Arachidonic_Acid Hydrolysis Lysophospholipids Lysophospholipids iPLA2b->Lysophospholipids Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Metabolism This compound This compound This compound->iPLA2b Reversible Inhibition

Caption: Mechanism of this compound action on the iPLA2β signaling pathway.

Experimental_Workflow_IC50 Start Start: Prepare Cell Lysate Dose_Response Prepare Serial Dilutions of this compound Start->Dose_Response Assay_Setup Set up iPLA2 Activity Assay (96-well plate) Dose_Response->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Product Formation Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Problem Problem: No or Low Inhibition Check_Concentration Is Concentration Optimal? Problem->Check_Concentration Check_Duration Is this compound Present Throughout? Check_Concentration->Check_Duration Yes Solution_Concentration Solution: Perform Dose-Response Check_Concentration->Solution_Concentration No Check_Stock Is Stock Solution Viable? Check_Duration->Check_Stock Yes Solution_Duration Solution: Maintain this compound Presence Check_Duration->Solution_Duration No Solution_Stock Solution: Prepare Fresh Stock Check_Stock->Solution_Stock No Success Problem Solved Check_Stock->Success Yes Solution_Concentration->Success Solution_Duration->Success Solution_Stock->Success

Caption: Logical troubleshooting workflow for low this compound inhibition.

References

How to prevent FKGK18 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of FKGK18 to prevent its degradation in solution. This compound is a potent, reversible, small molecule inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β) and is not a peptide. Understanding its chemical nature is crucial for maintaining its stability and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a fluoroketone-based compound that selectively inhibits the iPLA2β enzyme.[1][2][3][4][5] The stability of your this compound solution is critical for accurate and reproducible experimental results, as degradation can lead to a loss of inhibitory activity.

Q2: What are the primary known degradation pathways for compounds like this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, molecules with similar functional groups (fluoroketones, naphthalene (B1677914) rings) can be susceptible to:

  • Hydrolysis: Fluoroketones can undergo hydrolysis, particularly in the presence of water.[6][7][8][9][10][11]

  • Photodegradation: The naphthalene moiety in this compound may be sensitive to light, leading to photochemical degradation.[6][12][13][14]

  • Oxidation: Although generally stable, the naphthalene ring can undergo oxidation under certain conditions.

Q3: How should I store my this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended Storage Conditions for this compound Stock Solutions.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the risk of hydrolysis.

Q5: Can I store this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis. For in vivo experiments or cell-based assays, it is best to prepare fresh working solutions from your stock on the day of use. If temporary storage in an aqueous buffer is necessary, keep the solution on ice and use it as soon as possible.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound activity in experiments Degradation of this compound in solution.- Prepare fresh working solutions from a properly stored stock for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.- Protect solutions from light by using amber vials or wrapping tubes in foil.
Precipitation of this compound in aqueous buffer Low aqueous solubility of the naphthalene moiety.- Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility.- If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.- Strictly adhere to recommended storage and handling protocols.- Perform a stability study under your specific experimental conditions to determine the rate of degradation.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol provides a general framework for determining the stability of this compound in your experimental buffer.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Your experimental aqueous buffer (e.g., PBS)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Temperature-controlled incubator/water bath
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.
  • Dilute the stock solution to your typical working concentration in your experimental buffer.
  • Divide the working solution into multiple aliquots in light-protective containers.
  • Establish a baseline (Time 0) by immediately analyzing one aliquot via HPLC to determine the initial peak area of intact this compound.
  • Store the remaining aliquots under your typical experimental conditions (e.g., 37°C, room temperature).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
  • Monitor for a decrease in the peak area corresponding to intact this compound and the appearance of new peaks that may represent degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound (relative to Time 0) against time to determine the degradation rate.

Visualizations

FKGK18_Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock in Anhydrous DMSO prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working time_zero Time 0: HPLC Analysis (Baseline) prep_working->time_zero incubation Incubate Aliquots at Desired Temperature prep_working->incubation data_analysis Plot % Remaining this compound vs. Time time_zero->data_analysis time_points Analyze Aliquots at Various Time Points via HPLC incubation->time_points time_points->data_analysis

Workflow for assessing the stability of this compound in solution.

iPLA2_Signaling_Pathway Simplified iPLA2β Signaling Pathway cluster_stimulus Stimuli cluster_inhibition Inhibition cluster_pathway Cellular Events glucose Glucose ipla2b iPLA2β Activation glucose->ipla2b er_stress ER Stress (e.g., Thapsigargin) er_stress->ipla2b This compound This compound This compound->ipla2b aa_release Arachidonic Acid Release ipla2b->aa_release insulin Insulin Secretion ipla2b->insulin apoptosis β-cell Apoptosis ipla2b->apoptosis pge2 PGE2 Production aa_release->pge2

Simplified signaling pathway involving iPLA2β and its inhibition by this compound.

References

Technical Support Center: Ensuring the Stability of FKGK18 for Long-Term Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing FKGK18 in long-term experimental settings. This compound is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), offering significant advantages in specificity and stability over other inhibitors like bromoenol lactone (BEL).[1][2][3] This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the consistent performance and stability of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages for long-term studies?

A1: this compound is a fluoroketone-based inhibitor of iPLA2β.[1] Unlike the commonly used inhibitor BEL, which is unstable in solution and exhibits irreversible inhibition, this compound's inhibition of iPLA2β is reversible.[1][2][3] This makes it a more suitable candidate for long-term ex vivo and in vivo studies where consistent and predictable inhibitor activity is crucial. Furthermore, this compound is not a non-specific inhibitor of proteases like α-chymotrypsin, a known off-target effect of BEL.[1][4]

Q2: How should I properly store this compound for maximum long-term stability?

A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to three years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[5]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions at concentrations up to 20 mg/mL (71.36 mM). It is also soluble in PBS (pH 7.2) at up to 2 mg/mL (7.14 mM). Sonication is recommended to aid dissolution in all solvents.[5]

Q4: Is this compound stable in aqueous solutions and cell culture media during prolonged experiments?

A4: While specific long-term degradation pathways in aqueous media have not been detailed, this compound has been successfully used in various biological assays, including in cell culture with human pancreatic islets.[1][5] Its inhibitory effects are conditional upon its constant presence, which supports its stability over the course of typical cell-based assays.[1] For multi-day or week-long experiments, it is best practice to replenish the media with freshly diluted this compound regularly to ensure a consistent active concentration.

Q5: How can I verify the activity of my this compound stock solution over time?

A5: To confirm that your stored this compound stock solution has not degraded, you can perform a functional assay. An iPLA2β activity assay using cytosol from cells known to express iPLA2β (such as INS-1 cells overexpressing the enzyme) can be used to determine the IC50 of your this compound solution.[1] A significant shift in the IC50 value compared to a fresh stock would indicate potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Diminished or inconsistent inhibitory effect in a long-term experiment. 1. Compound Degradation: Improper storage of stock solution or instability in the experimental medium over time. 2. Inconsistent Dosing: Inaccurate dilution or infrequent media changes leading to fluctuating active concentrations. 3. Cellular Response: Cells may adapt over long-term exposure, altering their response to the inhibitor.1. Verify Storage: Ensure stock solutions are stored at -80°C and have not exceeded the recommended storage duration of one year.[5] 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a validated stock for each media change. 3. Assess Stock Activity: Perform an iPLA2β activity assay to confirm the potency of your stock solution. 4. Increase Media Change Frequency: In very long experiments, consider replenishing the this compound-containing medium more frequently.
Precipitation observed in media or aqueous buffers. Low Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility but non-toxic to your cells. 2. Sonication: Briefly sonicate the final working solution to aid dissolution.[5] 3. Use Recommended Buffers: Use PBS (pH 7.2) for aqueous solutions, where solubility is known.[5]
High cell toxicity or off-target effects observed. Incorrect Concentration: The working concentration of this compound may be too high.1. Verify Calculations: Double-check all dilution calculations. 2. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. Concentrations of this compound at or above 56.1 µM have been noted to cause cell detachment and death.[2]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound [5]

Form Storage Temperature Duration
Powder-20°C3 years
In Solvent-80°C1 year

Table 2: In Vitro Inhibitory Potency of this compound

Target Enzyme Assay System IC50 Reference
iPLA2βCytosol from INS-1 cells overexpressing iPLA2β~50 nM[1][5]
iPLA2γMouse heart membrane fractions~1-3 µM[4][5]

Table 3: Exemplary Working Concentrations of this compound

Application Concentration System Reference
Inhibition of PGE2 production and insulin (B600854) secretion10 µMHuman pancreatic islets[5]
Inhibition of ER stress-induced apoptosis0.1 - 10 µMINS-1 cells overexpressing iPLA2β[1]
Reduction of blood glucose levels20 mg/kg (3 times per week)Non-obese diabetic (NOD) mice[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 280.29 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 2.8 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5]

Protocol 2: General Workflow for Long-Term Cell Culture Experiments

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

  • Media Change: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.

  • Incubation: Return the cells to the incubator.

  • Replenishment: For long-term studies (multiple days or weeks), repeat steps 2-4 at a regular interval (e.g., every 2-3 days) to ensure a consistent concentration of active this compound.

Visualizations and Diagrams

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids iPLA2b iPLA2β (Group VIA iPLA2) phospholipid->iPLA2b Substrate AA Arachidonic Acid (AA) iPLA2b->AA Hydrolysis Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins Metabolism This compound This compound This compound->iPLA2b Reversible Inhibition cluster_prep Preparation & Storage cluster_validation Activity Validation prep Prepare this compound Stock Solution in DMSO store Aliquot and Store at -80°C prep->store t0 Timepoint 0: Perform iPLA2β assay with fresh stock store->t0 tn Timepoint X: Perform iPLA2β assay with stored stock store->tn compare Compare IC50 Values t0->compare tn->compare result Result: Stability Confirmed or Degradation Suspected compare->result bel Bromoenol Lactone (BEL) - Unstable in solution - Irreversible inhibition - Inhibits other proteases This compound This compound - More stable in solution - Reversible inhibition - Does not inhibit α-chymotrypsin bel->this compound Improved Properties

References

Technical Support Center: Interpreting Unexpected Data in FKGK18 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FKGK18, a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of iPLA2β.[1][2][3] It also exhibits inhibitory activity against iPLA2γ, but with a significantly lower potency (approximately 100-fold less).[1][2][3][4] Unlike the commonly used iPLA2 inhibitor BEL, this compound's inhibition of iPLA2β is reversible and it is not a non-specific inhibitor of proteases like α-chymotrypsin.[2][3][4]

Q2: I am not observing the expected inhibition of my target. What are the possible reasons?

A2: Several factors could contribute to a lack of observable inhibition:

  • Enzyme Subtype Specificity: Confirm that the primary target in your experimental system is iPLA2β. This compound is significantly more potent against iPLA2β than iPLA2γ.[1][4]

  • Reversibility of Inhibition: As this compound is a reversible inhibitor, its effect is dependent on its continued presence.[1][2][3] If the compound is washed out during your experimental procedure, the enzyme activity may be restored.

  • Cellular Penetrance: While this compound has been shown to penetrate intact islets and beta-cells, its uptake and effective concentration can vary depending on the cell type and experimental conditions.[5]

  • Reagent Stability: Ensure the proper storage and handling of your this compound stock solutions to maintain its activity.

Q3: The IC50 value I calculated is different from the published data. Why might this be?

A3: Discrepancies in IC50 values can arise from several sources:

  • Assay Conditions: The IC50 value is highly dependent on the specific conditions of your assay, including substrate concentration, enzyme concentration, incubation time, and temperature.

  • Enzyme Source: The inhibitory profile of this compound can differ between cytosol-associated iPLA2β and membrane-associated iPLA2γ.[1][4] The cellular localization of the target enzyme in your preparation will influence the apparent IC50.

  • Data Analysis: The method used for calculating the IC50 (e.g., different curve-fitting models) can lead to variations in the final value.

Q4: Is it possible that this compound is causing off-target effects in my experiment?

A4: While this compound is considered more specific than inhibitors like BEL, the possibility of off-target effects should always be considered, as is the case with any pharmacological inhibitor.[2][3][6] To investigate potential off-target effects, consider the following:

  • Use of Controls: Employ appropriate negative and positive controls in your experiments.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a resistant form of the target enzyme.

  • Alternative Inhibitors: Use a structurally and mechanistically different iPLA2β inhibitor to see if the same phenotype is observed.

Troubleshooting Guides

Issue 1: High Background Signal in Activity Assays

High background can mask the inhibitory effect of this compound. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Non-enzymatic hydrolysis of substrate Run a no-enzyme control to determine the rate of spontaneous substrate degradation.
Contaminated reagents Prepare fresh buffers and substrate solutions.[7]
Insufficient washing steps Ensure thorough washing to remove unbound reagents, which can contribute to background signal.
Inappropriate plate type Use low-binding plates to minimize non-specific binding of reagents.
Issue 2: Inconsistent Results Between Replicates
Potential CauseRecommended Solution
Pipetting errors Calibrate pipettes and ensure consistent pipetting technique.
Cell health and density Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density.[8]
"Edge effects" in multi-well plates Avoid using the outer wells of the plate for critical samples. Fill them with media or buffer to maintain a humidified environment.[8]
Incomplete mixing of reagents Ensure all solutions are thoroughly mixed before and after addition to the wells.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against different iPLA2 isoforms.

EnzymeCellular FractionEstimated IC50Reference
iPLA2β Cytosol-associated~0.1 µM[1][4]
iPLA2γ Membrane-associated~1-3 µM[5]

Experimental Protocols

Protocol 1: Inhibition of Cytosol-Associated iPLA2β Activity

This protocol is adapted from studies characterizing this compound's inhibitory profile.[9]

  • Prepare Cytosol:

    • Homogenize cells or tissues in a suitable lysis buffer.

    • Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Collect the supernatant, which contains the cytosol fraction.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the cytosol fraction, a suitable buffer, and the iPLA2 substrate (e.g., radiolabeled phospholipid).

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction and extract the released fatty acid.

    • Quantify the amount of released fatty acid using an appropriate method (e.g., liquid scintillation counting).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

FKGK18_Signaling_Pathway This compound Signaling Pathway cluster_outcomes Cellular Outcomes This compound This compound iPLA2b iPLA2β (Group VIA Ca2+-independent Phospholipase A2) This compound->iPLA2b Inhibits MembranePhospholipids Membrane Phospholipids iPLA2b->MembranePhospholipids Hydrolyzes NSMase2 Neutral Sphingomyelinase 2 (nSMase2) Expression iPLA2b->NSMase2 Induces GSIS Glucose-Stimulated Insulin Secretion (GSIS) iPLA2b->GSIS Promotes ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid Releases PGE2 Prostaglandin E2 (PGE2) ArachidonicAcid->PGE2 Metabolized to ER_Stress ER Stress ER_Stress->iPLA2b Activates Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis Leads to

Caption: this compound inhibits iPLA2β, affecting downstream signaling.

Experimental Workflow for Assessing this compound Inhibition

FKGK18_Experimental_Workflow General Workflow for Assessing this compound Inhibition Start Start: Prepare Cells/Tissues and Reagents Treatment Treat with varying concentrations of this compound and Controls (Vehicle) Start->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform specific assay: - Enzyme Activity - Western Blot - ELISA - Cell Viability Incubation->Assay DataCollection Data Collection and Quantification Assay->DataCollection DataAnalysis Data Analysis: - IC50 Calculation - Statistical Analysis DataCollection->DataAnalysis Conclusion Conclusion: Interpret Results DataAnalysis->Conclusion

Caption: A generalized workflow for studying this compound's effects.

References

Adjusting FKGK18 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the iPLA2β inhibitor, FKGK18.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] It is selective for iPLA2β over other phospholipases like GIVA cPLA2 and GV sPLA2.[1][3] Its inhibitory action allows for the study of the roles of iPLA2β in various biological processes, including insulin (B600854) secretion, inflammation, and apoptosis.[2][4]

Q2: Is the inhibitory effect of this compound reversible?

A2: Yes, a key characteristic of this compound is its reversible inhibition of iPLA2β.[2][4][5] This is a significant advantage over other inhibitors like bromoenol lactone (BEL), which causes irreversible inhibition.[2][4][5] The reversible nature of this compound means that its inhibitory effect may diminish after it is removed from the experimental system.

Q3: How long should I expose my cells to this compound to see an effect?

A3: The optimal treatment duration depends on the specific experimental endpoint. For short-term signaling events, such as glucose-stimulated insulin secretion (GSIS) or prostaglandin (B15479496) E2 (PGE2) release, a short pre-incubation period of 30 minutes followed by removal of this compound has been shown to be ineffective.[2][6] To observe an inhibitory effect, this compound must be present for the entire duration of the stimulation period.[2][6] For longer-term studies, such as those examining changes in gene expression or apoptosis, treatment times of 8 to 48 hours have been documented.[2][7]

Q4: What is a recommended starting concentration for this compound in cell-based assays?

A4: A common starting concentration for in vitro studies is in the range of 0.1 µM to 10 µM. For instance, a concentration of 10 µM was used to inhibit glucose-induced increases in prostaglandin E2 production and insulin secretion in human pancreatic islets.[1][3] In studies on ER stress-induced apoptosis in INS-1 cells, concentrations ranging from 0.1 µM to 10 µM were effective.[7] It is important to note that concentrations at or above 50 µM (5x10-5 M) have been reported to cause cell detachment and death.[2][6]

Troubleshooting Guides

Problem: I am not observing any inhibition of my target pathway after this compound treatment.

Possible Cause Suggested Solution
Insufficient Treatment Duration: Due to its reversible nature, a short pre-incubation time may not be enough to establish and maintain inhibition.Ensure this compound is present throughout the entire experimental period, especially during stimulation phases. For example, in glucose-stimulated insulin secretion assays, this compound should be included in the media along with the glucose challenge.[2][6]
Inappropriate Concentration: The concentration of this compound may be too low to effectively inhibit iPLA2β in your specific cell type or experimental conditions.Perform a dose-response curve to determine the optimal concentration for your system. A starting range of 0.1 µM to 10 µM is recommended for many cell-based assays.[7]
Compound Instability: While more stable than BEL, improper storage or handling could affect this compound activity.Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1] Prepare fresh dilutions from a stock solution for each experiment.

Problem: I am observing significant cytotoxicity or cell detachment in my experiments.

Possible Cause Suggested Solution
This compound Concentration is Too High: High concentrations of this compound have been shown to be toxic to cells.Reduce the concentration of this compound. It is advised to stay below 50 µM, as concentrations at and above this level have been associated with cell death.[2][6] Conduct a toxicity assay to determine the maximum non-toxic concentration for your specific cell line and treatment duration.
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations.Ensure that the final concentration of the solvent in your culture media is at a non-toxic level. Include a vehicle-only control in your experiments to assess the effect of the solvent alone.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/SystemReference
iPLA2β IC50~50 nMINS-1 Cell Cytosol[1][3]
iPLA2γ IC50~1-3 µMMouse Heart Membranes[1][3]
Effective Concentration for Apoptosis Inhibition0.1 - 10 µMINS-1 Cells[7]
Effective Concentration for GSIS & PGE2 Inhibition1 - 10 µMHuman Islets[1][7]

Table 2: In Vivo Dosing Regimen for this compound

Animal ModelDosageFrequencyApplicationReference
Non-obese diabetic (NOD) mice20 mg/kg3 times per weekReduction of blood glucose levels[1]

Experimental Protocols & Visualizations

Experimental Workflow: Assessing this compound's Effect on Glucose-Stimulated Insulin Secretion (GSIS)

This workflow outlines the key steps to determine the inhibitory effect of this compound on insulin secretion in pancreatic islets.

G cluster_prep Islet Preparation cluster_treatment This compound Treatment & Stimulation cluster_analysis Analysis prep1 Isolate Pancreatic Islets prep2 Incubate in KRB with 5 mM Glucose (1h) prep1->prep2 treat1 Replace media with: - 5G + DMSO (Control) - 5G + this compound prep2->treat1 treat2 Incubate for 1 hour treat1->treat2 stim Replace media with: - 5G + DMSO - 5G + this compound - 20G + DMSO - 20G + this compound treat2->stim stim_incubate Incubate for 1 hour stim->stim_incubate collect Collect Media stim_incubate->collect elisa Measure Insulin and PGE2 by ELISA collect->elisa

Caption: Workflow for GSIS and PGE2 measurement with this compound.

Signaling Pathway: Inhibition of iPLA2β-mediated Apoptosis by this compound

This diagram illustrates the proposed signaling pathway where this compound inhibits ER stress-induced apoptosis.

G ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b induces NSMase2 NSMase2 Expression iPLA2b->NSMase2 induces This compound This compound This compound->iPLA2b inhibits Apoptosis β-Cell Apoptosis NSMase2->Apoptosis leads to

Caption: this compound inhibits the iPLA2β-mediated apoptotic pathway.

References

Validation & Comparative

A Comparative Analysis of FKGK18 and Bromoenol Lactone (BEL) as iPLA₂β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, the precise inhibition of specific enzyme targets is paramount for elucidating cellular pathways and developing targeted therapies. This guide provides a detailed comparative analysis of two prominent inhibitors of the group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β), FKGK18 and Bromoenol Lactone (BEL). While both compounds effectively inhibit iPLA₂β, they exhibit significant differences in their biochemical properties and experimental utility.

Overview and Mechanism of Action

This compound is a fluoroketone-based, potent, and selective inhibitor of iPLA₂β.[1][2] In contrast, Bromoenol Lactone (BEL) is a widely utilized, mechanism-based, irreversible inhibitor of the same enzyme.[2][3][4] Both inhibitors target iPLA₂β, an enzyme implicated in a variety of cellular processes, including beta-cell apoptosis, insulin (B600854) secretion, and inflammatory responses.[1][2][3] The key distinction in their mechanism lies in the nature of their interaction with the enzyme: this compound is a reversible inhibitor, whereas BEL causes irreversible inhibition.[2][3] This fundamental difference has significant implications for their application in both ex vivo and in vivo studies.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative parameters of this compound and BEL, highlighting their potency and selectivity.

InhibitorTargetIC₅₀Notes
This compound iPLA₂β~50 nMPotent and selective inhibition.[1][5][6]
(S)-BEL iPLA₂β~2 µMIrreversible, mechanism-based inhibitor.[4][7]
(R)-BEL iPLA₂γ~0.6 µMThe R-enantiomer of BEL preferentially inhibits iPLA₂γ.[8]

Table 1: Comparative Potency (IC₅₀) of this compound and BEL Enantiomers

InhibitorSelectivity for iPLA₂β over iPLA₂γSelectivity for GVIA iPLA₂ over GIVA cPLA₂Selectivity for GVIA iPLA₂ over GV sPLA₂
This compound ~100-fold195-fold>455-fold
BEL (enantiomers) ~10-fold>1,000-fold (for (S)-BEL vs cPLA₂)Not specified

Table 2: Selectivity Profile of this compound and BEL[2][3][7][9]

Key Differentiators: Reversibility, Stability, and Off-Target Effects

A significant advantage of this compound over BEL is its reversible mode of inhibition and greater stability in solution.[2][3] BEL, on the other hand, is unstable and its irreversible inhibition can be cytotoxic, making it less suitable for in vivo experiments.[2][3] Furthermore, BEL has been shown to inhibit other non-PLA₂ enzymes, including proteases like α-chymotrypsin, which can lead to off-target effects and complicate data interpretation.[2][3] In contrast, this compound does not exhibit this non-specific protease inhibition.[2] BEL has also been reported to promote apoptosis through mechanisms independent of iPLA₂ inhibition, potentially by targeting phosphatidate phosphohydrolase-1 (PAP-1).[10]

Signaling Pathway Inhibition

Both this compound and BEL, by inhibiting iPLA₂β, can modulate downstream signaling pathways involved in cellular processes like apoptosis and inflammation. The inhibition of iPLA₂β leads to a reduction in the hydrolysis of arachidonic acid from membrane phospholipids, consequently affecting the production of pro-inflammatory mediators like prostaglandins (B1171923) (e.g., PGE₂).

G cluster_membrane Cell Membrane PL Phospholipids AA Arachidonic Acid PL->AA Hydrolysis iPLA2b iPLA₂β iPLA2b->AA Apoptosis Apoptosis iPLA2b->Apoptosis Promotes PGs Prostaglandins (e.g., PGE₂) AA->PGs COX enzymes Inflammation Inflammation PGs->Inflammation This compound This compound This compound->iPLA2b Reversible Inhibition BEL BEL BEL->iPLA2b Irreversible Inhibition ER_Stress ER Stress ER_Stress->iPLA2b Activates

Simplified signaling pathway of iPLA₂β inhibition.

Experimental Protocols

Inhibition of Cytosol-Associated iPLA₂β Activity

Objective: To compare the inhibitory potency of this compound and BEL on iPLA₂β activity in cell lysates.

Methodology:

  • Prepare cytosol extracts from INS-1 OE (overexpressing iPLA₂β) cells.

  • Incubate the cytosol preparations with varying concentrations of this compound, S-BEL, and R-BEL.

  • Initiate the iPLA₂ activity assay by adding a radiolabeled phospholipid substrate (e.g., [¹⁴C]arachidonyl-CoA).

  • After a defined incubation period, terminate the reaction and extract the lipids.

  • Separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the fatty acid spot to determine iPLA₂ activity.

  • Calculate the IC₅₀ values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[2]

Assessment of Non-Specific Protease Inhibition

Objective: To evaluate the off-target effects of this compound and S-BEL on protease activity.

Methodology:

  • Prepare a reaction mixture containing Bovine Serum Albumin (BSA) as a substrate and a combination of trypsin and α-chymotrypsin.

  • In separate reaction tubes, add this compound, S-BEL, or a vehicle control.

  • Incubate the mixtures at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction and analyze the protein digestion by SDS-PAGE.

  • Visualize the protein bands to determine the extent of BSA digestion. Inhibition of digestion in the presence of the inhibitor indicates off-target protease inhibition.[2]

G cluster_workflow Experimental Workflow: Protease Inhibition Assay BSA BSA (Substrate) Reaction_Mix Reaction Mixture BSA->Reaction_Mix Proteases Trypsin + α-chymotrypsin Proteases->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Add Inhibitor (this compound or S-BEL) SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Result Assess BSA Digestion SDS_PAGE->Result

Workflow for assessing non-specific protease inhibition.

Conclusion

This compound emerges as a superior inhibitor of iPLA₂β for many research applications, particularly for in vivo studies. Its high potency, selectivity, reversible inhibition, and lack of non-specific protease activity make it a more reliable tool for dissecting the specific roles of iPLA₂β in complex biological systems.[2][3] While BEL has been a valuable tool in the field, its limitations, including irreversibility, instability, and off-target effects, necessitate careful consideration and control in experimental design. For researchers aiming to specifically and transiently modulate iPLA₂β activity, this compound represents a more refined and advantageous choice.

References

Validating the Inhibitory Effect of FKGK18 on iPLA2β: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of enzyme inhibitors is paramount. This guide provides an objective comparison of FKGK18, a potent inhibitor of Group VIA Ca2+-independent phospholipase A2β (iPLA2β), with other alternatives, supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and experimental workflows through clear visualizations.

Comparative Analysis of iPLA2β Inhibitors

The most widely used inhibitor for studying iPLA2β has historically been bromoenol lactone (BEL). However, this compound, a fluoroketone-based compound, has emerged as a promising alternative with a more favorable pharmacological profile.[1][2] BEL is a mechanism-based, irreversible suicide substrate inhibitor, but it suffers from instability in solution, potential cytotoxicity, and off-target effects on other enzymes, including proteases.[1][2][3] In contrast, this compound offers reversible inhibition and greater selectivity, making it a more suitable candidate for both ex vivo and in vivo studies.[1][2][3]

Table 1: Comparison of Inhibitory Potency (IC50)

InhibitorTarget EnzymeIC50Source
This compound iPLA2β (cytosolic)~1 µM[1]
iPLA2γ (membrane-associated)~1-3 µM[1][4]
S-BEL iPLA2β (cytosolic)~1 µM[1]
R-BEL iPLA2β (cytosolic)~3 µM[1]
iPLA2γ (membrane-associated)~1-3 µM[1][4]

Table 2: Selectivity and Properties of iPLA2β Inhibitors

PropertyThis compoundBromoenol Lactone (BEL)
Mechanism of Action Reversible InhibitionIrreversible Suicide Inhibition
Selectivity for iPLA2β vs. iPLA2γ ~100-fold greater potency for iPLA2β~10-fold greater potency for S-enantiomer vs. R-enantiomer on iPLA2β
Selectivity vs. cPLA2 and sPLA2 195-fold more potent for iPLA2β than GIVA cPLA2 and >455-fold more potent than GV sPLA2Recognized as more potent for iPLA2 than cPLA2 or sPLA2, but can inhibit other enzymes
Off-target Effects Ineffective inhibitor of α-chymotrypsinInhibits other non-PLA2 enzymes and proteases
Stability Stable in solutionUnstable in solution
Cytotoxicity Not reported to be significantly cytotoxicCan be cytotoxic
Suitability for in vivo use Considered more idealNot amenable for in vivo use

Experimental Protocols

The validation of this compound's inhibitory effect on iPLA2β involves a series of key experiments. The detailed methodologies are outlined below.

This assay quantifies the enzymatic activity of iPLA2β by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.

  • Cell/Tissue Preparation: Cytosolic and membrane fractions are prepared from cells (e.g., INS-1 OE cells) or tissues (e.g., mouse myocardium) through homogenization and differential centrifugation.[1][5]

  • Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, EDTA, and DTT. The substrate, such as L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine, is added to the protein aliquots from the cell/tissue preparations.[1]

  • Inhibitor Addition: Varying concentrations of this compound or other inhibitors (e.g., BEL enantiomers) are added to the reaction mixture to determine their effect on enzyme activity.[1][5]

  • Incubation and Extraction: The reaction is incubated at 37°C and then terminated. The released radiolabeled arachidonic acid is extracted using a solvent system (e.g., Dole's reagent).[1]

  • Quantification: The radioactivity of the extracted arachidonic acid is measured using a scintillation counter to determine the iPLA2β activity.[1][5]

This technique is used to confirm the subcellular localization of iPLA2β and iPLA2γ to ensure the correct fraction is being assayed.

  • Sample Preparation: Cytosolic and membrane fractions are prepared as described above. Protein concentrations are determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for iPLA2β or iPLA2γ.[1][5] Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]

To validate the biological efficacy of this compound, its impact on cellular processes known to be regulated by iPLA2β is assessed.

  • Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and Prostaglandin E2 (PGE2) Release:

    • Human pancreatic islets are incubated with varying glucose concentrations in the presence or absence of this compound.[1][5]

    • The medium is collected, and the concentrations of insulin and PGE2 are measured using ELISA kits.[1][5]

  • ER Stress-Induced Apoptosis:

    • Cells (e.g., INS-1 OE cells) are treated with an ER stress inducer like thapsigargin (B1683126) in the presence or absence of this compound.[1][4]

    • The expression of ER stress markers (e.g., CHOP, GRP78) and apoptosis markers (e.g., cleaved caspase-3) is analyzed by quantitative real-time PCR or immunoblotting.[6]

    • Cell apoptosis can be quantified by methods such as Hoechst staining or TUNEL assay.[1]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay iPLA2β Activity Assay cluster_validation Biological Validation cells Cells/Tissues homogenization Homogenization & Centrifugation cells->homogenization cytosol Cytosolic Fraction homogenization->cytosol membrane Membrane Fraction homogenization->membrane reaction Reaction with [14C]Substrate cytosol->reaction incubation Incubation & Extraction reaction->incubation inhibitor Add this compound/BEL inhibitor->reaction quantification Scintillation Counting incubation->quantification gsis GSIS/PGE2 Assay quantification->gsis apoptosis Apoptosis Assay quantification->apoptosis er_stress ER Stress Analysis quantification->er_stress

Caption: Experimental workflow for validating this compound's inhibitory effect on iPLA2β.

iPLA2b_signaling_pathway cluster_stimulus Cellular Stimulus cluster_enzyme Enzyme Activation cluster_inhibitor Inhibition cluster_products Lipid Mediators cluster_downstream Downstream Effects stimulus ER Stress / Inflammatory Signals iPLA2b iPLA2β stimulus->iPLA2b AA Arachidonic Acid iPLA2b->AA LPC Lysophospholipids iPLA2b->LPC apoptosis β-cell Apoptosis (Ceramide) iPLA2b->apoptosis via Neutral Sphingomyelinase ferroptosis Aversion of Ferroptosis iPLA2b->ferroptosis by eliminating 15-HpETE-PE This compound This compound This compound->iPLA2b inflammation Inflammation (e.g., PGE2) AA->inflammation

Caption: Simplified signaling pathway of iPLA2β and its inhibition by this compound.

References

Unveiling the Specificity of FKGK18: A Comparative Guide to iPLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug discovery, the precise inhibition of target enzymes is paramount. This guide provides a detailed comparison of the specificity of FKGK18, a potent and reversible inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2β), against other commonly used iPLA2 inhibitors. Through a comprehensive review of experimental data, this document serves as a resource for selecting the most appropriate tool for investigating the physiological and pathological roles of iPLA2.

Executive Summary

This compound emerges as a highly specific and advantageous inhibitor for studying iPLA2β. Unlike the widely used bromoenol lactone (BEL), this compound exhibits reversible inhibition, greater selectivity for the iPLA2β isoform over iPLA2γ, and a lack of off-target effects on other phospholipases and proteases.[1][2][3][4][5] This superior specificity profile, combined with its in vivo applicability, positions this compound as a more reliable and less cytotoxic tool for elucidating the precise functions of iPLA2β in complex biological systems.

Data Presentation: A Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and other key iPLA2 inhibitors against various phospholipase A2 isoforms. Lower IC50 values indicate higher potency.

InhibitorTargetIC50Selectivity ProfileKey Characteristics
This compound iPLA2β (GVIA) ~5 x 10⁻⁸ M ~100-fold more potent for iPLA2β than iPLA2γ.[2][3][4][5][6] 195-fold more potent for iPLA2β than cPLA2 (GIVA).[1][2][3] >455-fold more potent for iPLA2β than sPLA2 (GV).[1][2][3]Reversible inhibitor; Not a non-specific inhibitor of proteases like α-chymotrypsin.[2][3][4][5]
Bromoenol Lactone (BEL)iPLA2 (non-isoform specific)Varies by enantiomerS-BEL is ~10-fold more selective for iPLA2β over iPLA2γ.[2][3][4][5] R-BEL is more selective for iPLA2γ.[6] 1000-fold selectivity for iPLA2 over cPLA2 and sPLA2.[1]Irreversible, mechanism-based inhibitor; Inhibits other serine proteases; Can be cytotoxic.[1][2][3][4][5]
FKGK11iPLA2β (GVIA)X_I(50) = 0.0014Selective for iPLA2.Less potent than this compound.[1]
GK187iPLA2β (GVIA)X_I(50) = 0.0001Selective for iPLA2.More potent than this compound.[1]
PyrrophenonecPLA2 (GIVA)PotentSelective inhibitor of GIVA cPLA2.Used to differentiate cPLA2 and iPLA2 activity.[1]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the activity and inhibition of phospholipase A2 enzymes.

iPLA2 Activity Assay

This assay quantifies the enzymatic activity of iPLA2 by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • Cell or tissue lysates containing iPLA2

  • Radiolabeled phospholipid substrate (e.g., 2-(1-14C)palmitoyl-labelled dipalmitoyl phosphatidylcholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM EDTA, 2 mM ATP, 4 mM DTT)

  • Inhibitor of interest (e.g., this compound)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates containing the iPLA2 enzyme.

  • Incubate the lysate with varying concentrations of the inhibitor (or vehicle control) for a predetermined time at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.

  • Allow the reaction to proceed for a specific duration at 37°C.

  • Terminate the reaction.

  • Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using a liquid-liquid partition system or thin-layer chromatography.[7]

  • Quantify the amount of released radiolabeled fatty acid by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Off-Target Protease Activity Assay (α-Chymotrypsin)

This assay is used to determine if the inhibitor has non-specific effects on other serine proteases.

Materials:

  • Bovine serum albumin (BSA)

  • Trypsin and α-chymotrypsin

  • Inhibitor of interest (e.g., this compound)

  • S-BEL (as a positive control for protease inhibition)

  • SDS-PAGE gels and associated reagents

  • Coomassie Brilliant Blue stain

Procedure:

  • A solution of BSA is prepared.

  • The BSA is incubated with trypsin and α-chymotrypsin in the presence of the test inhibitor (this compound) or a known protease inhibitor (S-BEL) for 15 minutes at 37°C.

  • The reaction is stopped, and the protein fragments are separated by size using SDS-PAGE.

  • The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.

  • Inhibition of α-chymotrypsin is indicated by the presence of undigested, full-length BSA. Complete digestion of BSA into smaller fragments indicates a lack of inhibitory effect.

Visualizing the Science: Diagrams and Workflows

To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.

cluster_stress Cellular Stress cluster_pathway iPLA2β-Mediated Apoptotic Pathway ER Stress ER Stress iPLA2b iPLA2β ER Stress->iPLA2b Proinflammatory\nCytokines Proinflammatory Cytokines Proinflammatory\nCytokines->iPLA2b NSMase Neutral Sphingomyelinase iPLA2b->NSMase Induces Ceramide Ceramide NSMase->Ceramide Generates Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Induces Apoptosis β-Cell Apoptosis Mitochondria->Apoptosis Leads to This compound This compound This compound->iPLA2b

Caption: iPLA2β signaling in beta-cell apoptosis.

cluster_screening Inhibitor Screening and Validation Workflow Library_Screening High-Throughput Screening (HTS) Hit_Identification Hit Identification Library_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other PLA2s) IC50_Determination->Selectivity_Profiling Off_Target_Screening Off-Target Screening (e.g., Proteases) Selectivity_Profiling->Off_Target_Screening In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Off_Target_Screening->In_Vivo_Testing Lead_Compound Lead Compound In_Vivo_Testing->Lead_Compound

Caption: Workflow for iPLA2 inhibitor screening.

References

Reversibility of FKGK18 Inhibition Compared to BEL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversibility and mechanisms of action of two distinct enzyme inhibitors: FKGK18 and Belinostat (BEL). While both are utilized in biomedical research, they target different enzyme classes and exhibit fundamentally different modes of inhibition, a critical consideration for experimental design and therapeutic development. This compound is a potent and reversible inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), whereas Belinostat is a pan-histone deacetylase (HDAC) inhibitor. A key distinction will also be made with bromoenol lactone (also abbreviated as BEL), a well-known irreversible inhibitor of iPLA2β, to provide a comprehensive understanding of inhibitor reversibility within the context of iPLA2β modulation.

Executive Summary of Inhibitor Characteristics

FeatureThis compoundBelinostat (BEL)Bromoenol Lactone (BEL)
Target Enzyme Class Phospholipase A2 (specifically iPLA2β)Histone Deacetylases (pan-HDAC inhibitor)Phospholipase A2 (specifically iPLA2β)
Reversibility Reversible[1][2][3][4]Generally considered reversible; specific kinetic data on off-rate not available in provided search results.Irreversible[1][2][3][4]
Mechanism of Action Blocks the catalytic activity of iPLA2β, preventing the hydrolysis of phospholipids.Inhibits the removal of acetyl groups from histones and other proteins, altering gene expression.[5]Covalently modifies the active site of iPLA2β, leading to permanent inactivation.
Reported IC50 ~50 nM for iPLA2β[1]27 nM in HeLa cell extracts (pan-HDAC)[6]; varies for different HDAC isoforms.Similar potency to this compound for iPLA2β[1]

Reversibility: A Head-to-Head Comparison

The most significant differentiating factor between this compound and bromoenol lactone (BEL) in the context of iPLA2β inhibition is the nature of their interaction with the enzyme.

This compound is characterized as a reversible inhibitor . This implies that it binds to iPLA2β non-covalently and can dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed from the system. This property is advantageous for studies where a transient inhibition of iPLA2β is desired, enabling researchers to probe the temporal effects of enzyme activity.

In stark contrast, bromoenol lactone (BEL) is an irreversible inhibitor of iPLA2β. It acts as a mechanism-based or "suicide" inhibitor, forming a covalent bond with a critical residue in the enzyme's active site. This leads to the permanent inactivation of the enzyme. The restoration of iPLA2β activity after treatment with bromoenol lactone requires the synthesis of new enzyme molecules.

Experimental Protocols

Determining Inhibitor Reversibility: Washout and Jump-Dilution Assays

To experimentally verify the reversibility of an inhibitor, washout or jump-dilution experiments are commonly employed.

1. Washout Assay Protocol:

  • Objective: To determine if the inhibitory effect is removed after the inhibitor is washed away from the cells or enzyme preparation.

  • Methodology:

    • Treat cells or an enzyme preparation with the inhibitor at a concentration that yields significant inhibition (e.g., 10x IC50) for a defined period.

    • As a control, treat a parallel sample with the vehicle.

    • After the incubation period, remove the inhibitor-containing medium or buffer.

    • Wash the cells or enzyme preparation multiple times with fresh, inhibitor-free medium or buffer to ensure complete removal of the unbound inhibitor.

    • Add fresh medium or buffer and continue the incubation.

    • At various time points after the washout, measure the enzyme activity.

  • Interpretation of Results:

    • Reversible Inhibitor: Enzyme activity will gradually recover over time as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibitor: Enzyme activity will not recover, or the recovery will be very slow and dependent on new enzyme synthesis.

2. Jump-Dilution Experiment Protocol:

  • Objective: To measure the dissociation rate constant (k_off) of a reversible inhibitor.

  • Methodology:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., >10x Ki) to ensure that most of the enzyme is in the enzyme-inhibitor complex form.

    • Rapidly dilute the enzyme-inhibitor complex into a large volume of assay buffer containing the substrate. The dilution should be significant enough (e.g., 100-fold or more) to reduce the free inhibitor concentration to a level that does not cause significant re-binding.

    • Continuously monitor the enzyme activity over time.

  • Interpretation of Results: The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor from the enzyme. The data can be fitted to a first-order kinetic model to determine the k_off value. A faster recovery indicates a higher off-rate and a more transient inhibitory effect.

Signaling Pathways

The distinct targets of this compound and Belinostat mean they modulate different cellular signaling pathways.

iPLA2β Signaling Pathway (Target of this compound)

iPLA2β plays a crucial role in maintaining membrane phospholipid homeostasis and generating lipid second messengers. Its inhibition by this compound can impact several downstream pathways.

iPLA2_pathway This compound This compound iPLA2b iPLA2β This compound->iPLA2b Inhibits Membrane_PL Membrane Phospholipids iPLA2b->Membrane_PL Hydrolyzes Apoptosis Apoptosis iPLA2b->Apoptosis Modulates Membrane_Remodeling Membrane Remodeling iPLA2b->Membrane_Remodeling Participates in Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_PL->Lysophospholipids Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Cell_Signaling Cell Signaling Lysophospholipids->Cell_Signaling Inflammation Inflammation Eicosanoids->Inflammation

Caption: this compound reversibly inhibits iPLA2β, blocking downstream signaling.

HDAC Signaling Pathway (Target of Belinostat)

HDACs are key regulators of gene expression. Belinostat's inhibition of HDACs leads to hyperacetylation of histones and other proteins, affecting cell cycle progression and survival.

HDAC_pathway Belinostat Belinostat HDACs HDACs Belinostat->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxed Gene_Expression Gene Expression Chromatin->Gene_Expression Altered Tumor_Suppressors Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressors Upregulation of Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis experimental_workflow cluster_fk_bel This compound vs. Bromoenol Lactone (BEL) cluster_belinostat Belinostat Enzyme_Prep_iPLA2 Prepare iPLA2β Enzyme Solution Inhibit_FK Incubate with This compound Enzyme_Prep_iPLA2->Inhibit_FK Inhibit_BEL Incubate with Bromoenol Lactone Enzyme_Prep_iPLA2->Inhibit_BEL Washout_FK Washout Inhibit_FK->Washout_FK Washout_BEL Washout Inhibit_BEL->Washout_BEL Activity_Assay_FK Measure iPLA2β Activity Washout_FK->Activity_Assay_FK Activity_Assay_BEL Measure iPLA2β Activity Washout_BEL->Activity_Assay_BEL Cell_Culture Culture HDAC- expressing Cells Inhibit_Belinostat Incubate with Belinostat Cell_Culture->Inhibit_Belinostat Washout_Belinostat Washout Inhibit_Belinostat->Washout_Belinostat HDAC_Activity_Assay Measure HDAC Activity Washout_Belinostat->HDAC_Activity_Assay

References

FKGK18: A Comparative Guide to its Effects on iPLA2β Signaling Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the selective inhibition of specific enzymes is a critical tool for dissecting signaling pathways and developing targeted therapeutics. FKGK18 has emerged as a potent and selective reversible inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in a variety of cellular processes, including apoptosis and inflammation. This guide provides a comprehensive comparison of this compound's effects in different cellular contexts, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Bromoenol Lactone (BEL)

This compound offers significant advantages over the commonly used iPLA2 inhibitor, bromoenol lactone (BEL). While both effectively inhibit iPLA2β, this compound's reversible action and greater specificity make it a more suitable tool for in vivo and ex vivo studies.[1][2][3][4] BEL, in contrast, is an irreversible inhibitor and has been shown to exhibit off-target effects, including cytotoxicity and inhibition of other non-PLA2 enzymes.[2][3][4]

FeatureThis compoundBromoenol Lactone (BEL)
Mechanism of Inhibition ReversibleIrreversible
Specificity High for iPLA2β over iPLA2γ (100-fold greater potency)[2][3][4]Less selective (only 10-fold preference for iPLA2β over iPLA2γ for S and R enantiomers, respectively)[3][4]
Off-Target Effects Ineffective inhibitor of α-chymotrypsin[1][2][3]Inhibits non-PLA2 enzymes[3]
In Vivo Suitability More ideal due to reversibility and specificity[1][2][3][4]Limited by irreversible nature and potential cytotoxicity[2][3][4]

Cross-Validation of this compound's Effects in Different Cell Lines

The inhibitory effects of this compound on iPLA2β activity and downstream signaling have been validated across multiple cell types, primarily focusing on pancreatic beta-cells due to the role of iPLA2β in apoptosis and diabetes.

Cell Line/TissueKey FindingsQuantitative Data
INS-1 (Insulinoma) Cells Overexpressing iPLA2β (OE) - Concentration-dependent inhibition of iPLA2β activity.[1] - Inhibition of thapsigargin-induced apoptosis.[5] - Concentration-dependent decrease in ER stress-induced neutral sphingomyelinase 2 (NSMase2) expression.[1][2]- IC50 for iPLA2β activity: ~50 nM[5]
Human Pancreatic Islets - Inhibition of glucose-induced increases in prostaglandin (B15479496) E2 production.[5] - Inhibition of glucose-stimulated insulin (B600854) secretion (GSIS).[2][5]- Effective concentration for inhibition of PGE2 and insulin secretion: 10 µM[5]
Mouse Heart Membrane Fractions - Inhibition of iPLA2γ activity.- IC50 for iPLA2γ activity: ~1-3 µM[5]

Signaling Pathway of this compound in ER Stress-Induced Apoptosis

Endoplasmic Reticulum (ER) stress is a key factor in beta-cell apoptosis. The activation of iPLA2β under ER stress conditions initiates a signaling cascade leading to programmed cell death. This compound acts by inhibiting iPLA2β, thereby blocking this pro-apoptotic pathway.

ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 NSMase2 Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Inhibits Ceramides Ceramide Accumulation NSMase2->Ceramides Apoptosis Beta-Cell Apoptosis Ceramides->Apoptosis

Caption: this compound's mechanism of action in preventing ER stress-induced apoptosis.

Experimental Workflow for Assessing this compound's Anti-Apoptotic Effects

The following diagram outlines a typical experimental workflow to validate the protective effects of this compound against ER stress-induced apoptosis in a beta-cell line.

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Data Analysis A 1. Culture INS-1 OE cells B 2. Pre-treat with this compound (varying concentrations) A->B C 3. Induce ER Stress (e.g., with Thapsigargin) B->C D 4. Harvest cells after 24h C->D E 5. Perform TUNEL Staining D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify apoptotic cells F->G H 8. Compare treated vs. control groups G->H

Caption: Experimental workflow for evaluating this compound's anti-apoptotic efficacy.

Detailed Experimental Protocols

iPLA2 Activity Assay
  • Cell Lysate Preparation:

    • Culture INS-1 cells overexpressing iPLA2β.

    • Prepare cytosolic extracts from the cells.

  • Assay Reaction:

    • In a mixed micelle activity assay, incubate cytosolic extracts with varying concentrations of this compound.

    • The reaction mixture should contain a suitable phospholipid substrate for iPLA2.

  • Measurement:

    • Measure the release of fatty acids to determine iPLA2 activity.

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound.

ER Stress-Induced Apoptosis Assay
  • Cell Culture and Treatment:

    • Seed INS-1 OE cells in appropriate culture plates.

    • Pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a specified duration.

    • Induce ER stress by adding thapsigargin (B1683126) (e.g., 1 µM) to the culture medium.

    • Include vehicle-only and thapsigargin-only control groups.

  • Apoptosis Detection (TUNEL Assay):

    • After 24 hours of thapsigargin treatment, harvest the cells.

    • Fix and permeabilize the cells according to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit protocol.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.[6]

    • Plot the results as fold-change in apoptosis relative to the vehicle-treated control.[6]

Measurement of NSMase2 mRNA Expression
  • Cell Treatment and RNA Extraction:

    • Treat INS-1 OE cells with vehicle, thapsigargin, or a combination of thapsigargin and this compound for 8 and 24 hours.[6]

    • Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for NSMase2 and a housekeeping gene (for normalization).

    • Calculate the relative expression of NSMase2 mRNA using the ΔΔCt method.

    • Present the data as fold-change in message relative to the vehicle-treated group.[6]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling FKGK18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of FKGK18, a potent and selective inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, which is typically a lyophilized powder, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential risks. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes or dust inhalation.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal technique to avoid skin contact.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn over personal clothing. For procedures with a higher risk of contamination, chemically impervious coveralls may be necessary.

  • Respiratory Protection: While this compound is not classified as an inhalation hazard in its solid form, a respirator may be required if there is a risk of aerosolization, or if you are working with solutions in a poorly ventilated area. Always work in a well-ventilated laboratory or under a chemical fume hood.

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician immediately.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound, as well as ensuring a safe laboratory environment.

Handling
  • Engineering Controls: All work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. A safety shower and eye wash station should be readily accessible.

  • Procedural Guidelines: Avoid the formation of dust and aerosols. Minimize direct contact with the compound. After handling, wash hands thoroughly with soap and water.

Storage
  • Temperature: this compound powder should be stored at -20°C for long-term stability.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Solutions: Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For storage of solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

  • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Collect in a sealed, properly labeled container for disposal by a licensed hazardous waste disposal company.

  • Liquid Waste: Solutions of this compound in solvents like DMSO should also be collected as chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and lab coats, should be decontaminated if possible or disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published research.

ParameterValueReference
IC₅₀ for iPLA2β ~50 nM[1]
IC₅₀ for iPLA2γ ~1-3 µM[1]
Storage Temperature (Solid) -20°C
Storage Temperature (in Solvent) -20°C to -80°C

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols involving this compound.

Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

iPLA2 Enzyme Activity Assay[1]
  • Prepare cell or tissue lysates containing the iPLA2 enzyme.

  • Incubate the lysate with a known concentration of this compound (or vehicle control) for a specified period.

  • Initiate the enzyme reaction by adding a suitable phospholipid substrate.

  • After a defined incubation period, terminate the reaction.

  • Quantify the amount of product formed (e.g., free fatty acid) using an appropriate method, such as chromatography or a fluorescent assay.

  • Calculate the percent inhibition of iPLA2 activity by this compound compared to the vehicle control.

Inhibition of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay[1]
  • Culture pancreatic islets or insulin-secreting cell lines (e.g., INS-1 cells) under standard conditions.

  • Pre-incubate the cells with a low concentration of glucose (e.g., 2.8 mM) for a defined period.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration.

  • Stimulate the cells with a high concentration of glucose (e.g., 16.7 mM) in the continued presence of this compound or vehicle.

  • After incubation, collect the supernatant to measure the amount of secreted insulin using an ELISA or RIA kit.

  • Normalize the insulin secretion to the total protein content or cell number.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

FKGK18_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids iPLA2b iPLA2β Phospholipids->iPLA2b acts on AA Arachidonic Acid (and other fatty acids) iPLA2b->AA releases GSIS Glucose-Stimulated Insulin Secretion iPLA2b->GSIS involved in This compound This compound This compound->iPLA2b inhibits Pro_inflammatory Pro-inflammatory Mediators AA->Pro_inflammatory leads to Apoptosis Beta-Cell Apoptosis Pro_inflammatory->Apoptosis promotes

Caption: Mechanism of this compound action.

FKGK18_Experimental_Workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat with this compound (or Vehicle Control) prep->treat culture Culture Cells/Islets culture->treat stimulate Apply Experimental Stimulus (e.g., High Glucose, Cytokines) treat->stimulate assay Perform Downstream Assay (e.g., ELISA, Western Blot, qPCR) stimulate->assay analyze Data Analysis assay->analyze

Caption: General experimental workflow for using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.